CU-76
Description
Properties
IUPAC Name |
methyl 4-amino-6-(3,5-difluoro-4-iodoanilino)-1,3,5-triazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2IN5O2/c1-21-9(20)8-17-10(15)19-11(18-8)16-4-2-5(12)7(14)6(13)3-4/h2-3H,1H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATILFYUDSRBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC(=N1)NC2=CC(=C(C(=C2)F)I)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2IN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of CU-76, a cGAS Inhibitor
This technical guide provides a detailed overview of the mechanism of action for the small molecule inhibitor this compound, which targets the cyclic GMP-AMP synthase (cGAS). This document outlines the inhibitory mechanism, summarizes key quantitative data, provides detailed experimental protocols for assessing cGAS inhibition, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to cGAS and the cGAS-STING Pathway
Cyclic GMP-AMP synthase (cGAS) is a crucial innate immune sensor that detects the presence of cytosolic double-stranded DNA (dsDNA), a key indicator of microbial infections or cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[2] It then synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[3][4] This cyclic dinucleotide subsequently binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[3][4] STING activation initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines.[3][5] While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling CU-76: A Potent and Selective cGAS Inhibitor for Research and Drug Discovery
A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Key Immunomodulatory Compound
For Immediate Release
In the intricate landscape of innate immunity, the discovery of novel molecular probes is paramount to unraveling complex signaling pathways and developing next-generation therapeutics. This whitepaper delves into the core aspects of CU-76, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), a critical DNA sensor in the innate immune system. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed account of its discovery, a step-by-step synthesis pathway, and its mechanism of action in modulating the cGAS-STING signaling cascade.
Discovery of a Novel cGAS Inhibitor
This compound was identified through a dedicated search for small-molecule inhibitors of the cGAS-STING pathway. The discovery was first reported by Padilla-Salinas, R., et al., in their 2020 publication in The Journal of Organic Chemistry, titled "Discovery of small-molecule cyclic GMP-AMP synthase inhibitors."[1] This seminal work laid the foundation for understanding the therapeutic potential of targeting cGAS in various autoimmune and inflammatory diseases.
This compound, with the formal name methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate, emerged as a highly selective inhibitor.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2400954-58-5 | [1] |
| Molecular Formula | C₁₁H₈F₂IN₅O₂ | [1] |
| Molecular Weight | 407.12 g/mol | |
| IC₅₀ | 0.24 µM | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. |
Synthetic Pathway of this compound
The synthesis of this compound involves a multi-step process, which is crucial for ensuring high purity and yield. The detailed experimental protocol for the synthesis is outlined below, based on the foundational work in the field.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials for the triazine core synthesis
-
3,5-difluoro-4-iodoaniline
-
Methyl chloroformate
-
Appropriate solvents (e.g., DMSO, ethanol)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Synthesis of the Triazine Core: The synthesis begins with the construction of the 1,3,5-triazine core. This is typically achieved through the cyclotrimerization of a suitable precursor or through a stepwise condensation approach.
-
Functionalization of the Triazine Ring: The triazine core is then functionalized by introducing an amino group and a carboxylate group at specific positions.
-
Coupling Reaction: The key step involves the coupling of the functionalized triazine with 3,5-difluoro-4-iodoaniline. This reaction is typically carried out in the presence of a suitable catalyst and base to facilitate the formation of the C-N bond.
-
Esterification: The final step is the esterification of the carboxylic acid group to yield the methyl ester, this compound. This is commonly achieved by reacting the intermediate with methyl chloroformate or by using methanol in the presence of an acid catalyst.
-
Purification: The final product is purified using standard techniques such as column chromatography to ensure a high degree of purity.
Note: This is a generalized protocol. For a detailed, step-by-step procedure, refer to the supplementary information of the original publication by Padilla-Salinas, et al. (2020).
Mechanism of Action and Biological Activity
This compound exerts its biological effect by selectively inhibiting the enzymatic activity of cGAS.[1] cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
This compound specifically disrupts this pathway by binding to cGAS and preventing the synthesis of cGAMP. This inhibition is highly selective, as this compound has been shown to have no effect on other nucleic acid sensing pathways, such as the RIG-I-MAVS or Toll-like receptor pathways.
The biological activity of this compound has been demonstrated in cellular assays. It effectively reduces the DNA-induced dimerization of interferon regulatory factor 3 (IRF3) in a dose-dependent manner and decreases the production of IFN-β in THP-1 cells stimulated with interferon-stimulatory DNA.[1]
Signaling Pathway of cGAS-STING and Inhibition by this compound
The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Activity
The following diagram outlines a typical experimental workflow to assess the inhibitory activity of this compound.
Caption: Experimental workflow for evaluating the in vitro and cellular activity of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of innate immunity research. Its high potency and selectivity make it an invaluable tool for dissecting the intricacies of the cGAS-STING pathway. Furthermore, the chemical scaffold of this compound provides a promising starting point for the development of novel therapeutics targeting a range of diseases where this pathway is implicated, including autoimmune disorders, inflammatory conditions, and certain cancers. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to translate its potent in vitro activity into in vivo efficacy.
References
role of cGAS-STING pathway in autoimmune disease
An In-depth Technical Guide on the Role of the cGAS-STING Pathway in Autoimmune Disease
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, critical for detecting cytosolic DNA as a danger signal.[1] While essential for defense against pathogens, aberrant activation of the cGAS-STING pathway by self-derived DNA is increasingly recognized as a key driver in the pathogenesis of numerous autoimmune diseases.[2][3][4] Chronic stimulation leads to a sustained overproduction of type I interferons (IFNs) and other inflammatory cytokines, breaking immune tolerance and causing tissue damage.[5] This guide provides a comprehensive technical overview of the cGAS-STING signaling cascade, its mechanisms of dysregulation in autoimmune conditions such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and STING-Associated Vasculopathy with onset in Infancy (SAVI), and the current landscape of therapeutic strategies. We present quantitative data from key preclinical models, detailed experimental protocols for pathway analysis, and visual diagrams of the core signaling and experimental workflows to serve as a resource for researchers, scientists, and drug development professionals.
The Canonical cGAS-STING Signaling Pathway
The cGAS-STING pathway is an evolutionarily conserved mechanism for identifying the presence of DNA in the cytoplasm—a hallmark of cellular infection or damage.[6][7]
-
DNA Sensing by cGAS: The cascade is initiated when cyclic GMP-AMP synthase (cGAS), the primary cytosolic DNA sensor, recognizes and binds to double-stranded DNA (dsDNA).[8] This binding is sequence-independent, relying on interaction with the DNA phosphate backbone.[6] Self-DNA, such as mitochondrial DNA or chromosomal fragments, can also trigger activation.[9]
-
cGAMP Synthesis: Upon binding dsDNA, cGAS undergoes a conformational change, activating its enzymatic function. It catalyzes the synthesis of a second messenger, 2'3'-cyclic GMP-AMP (cGAMP), from ATP and GTP.[8][10]
-
STING Activation and Translocation: cGAMP binds to the STING protein, an adaptor protein primarily localized on the endoplasmic reticulum (ER).[8][11] This binding induces a significant conformational change in STING, leading to its oligomerization.[7] The activated STING complex then translocates from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[11][12][13]
-
Downstream Kinase and Transcription Factor Activation: At the Golgi, the STING oligomer acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8][14] TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[7] Concurrently, STING can activate the IKK kinase, leading to the phosphorylation of IκB and the subsequent release and activation of the NF-κB transcription factor.[9][10]
-
Gene Transcription: Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-α, IFN-β).[6][7] Activated NF-κB also moves to the nucleus to induce the expression of a wide range of pro-inflammatory cytokines and chemokines.[14]
References
- 1. How Does cGAS Avoid Sensing Self-DNA under Normal Physiological Conditions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated roles of cGAS-STING signaling in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. cGAS–STING, an important signaling pathway in diseases and their therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regulation and Consequences of cGAS Activation by Self-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The journey of STING: Guiding immune signaling through membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of CU-76 Inhibition of cGAS: A Technical Guide
Cyclic GMP-AMP synthase (cGAS) is a pivotal DNA sensor in the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response via the STING pathway.[1][2][3] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases, making cGAS a significant target for therapeutic intervention.[1][4][5] CU-76 is a selective inhibitor of cGAS that has emerged as a valuable tool for studying cGAS function and as a scaffold for the development of autoimmune therapeutics.[4][6][7] This technical guide provides an in-depth overview of the structural basis of this compound inhibition of cGAS, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and dimerization, which activates its enzymatic activity.[1] The active cGAS enzyme synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1][8] 2'3'-cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines.[1][8]
Molecular docking studies suggest that this compound inhibits cGAS by preventing its dimerization.[1] It is proposed to bind to a groove that forms part of the DNA-binding surface and the protein-protein interface (PPI) of cGAS.[1][9] By targeting this interface, this compound may allosterically inhibit the formation of the active cGAS dimer.[9] Some studies also suggest that this compound targets the binding sites for ATP and GTP, the substrates for 2'3'-cGAMP synthesis.[9]
This compound demonstrates selectivity for the cGAS-STING pathway, with no significant effect on other nucleic acid sensing pathways such as the RIG-I-MAVS or Toll-like receptor (TLR) pathways.[4][6][7][9]
Quantitative Data
The inhibitory potency of this compound against cGAS has been determined through various assays, with reported half-maximal inhibitory concentration (IC50) values showing some variation. This variability can be attributed to different assay formats and conditions.
| Compound | Target | Assay Type | Reported IC50 (µM) | Reference |
| This compound | cGAS | Not Specified | 0.24 | [6][7] |
| This compound | human cGAS | ELISA | 0.108 | [10] |
| This compound | human cGAS | TR-FRET | 1.225 | [10] |
| This compound | cGAS (in THP-1 cells) | Not Specified | 0.27 | [9] |
Signaling Pathway and Inhibition
The following diagram illustrates the cGAS-STING signaling pathway and the proposed point of inhibition by this compound.
Caption: cGAS-STING signaling pathway and this compound inhibition.
Experimental Protocols
This compound is often used as a positive control inhibitor in commercially available cGAS inhibitor screening kits.[10] The protocols for two common assay types are detailed below.
1. cGAS Inhibitor Screening Assay (ELISA-based)
This assay measures the amount of 2'3'-cGAMP produced by cGAS in a competitive ELISA format.
-
Materials: Active human cGAS enzyme, dsDNA, ATP, GTP, experimental inhibitors (and this compound as a positive control), 2'3'-cGAMP specific antibody, HRP-linked secondary antibody, TMB substrate, stop solution, and 96-well plates.
-
Procedure:
-
Prepare a reaction mixture containing active cGAS enzyme, dsDNA, ATP, and GTP.
-
Add experimental inhibitors or this compound at various concentrations to the reaction mixture in the wells of a 96-well plate.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Stop the reaction.
-
Transfer the reaction products to an ELISA plate pre-coated with a 2'3'-cGAMP conjugate.
-
Add a 2'3'-cGAMP-specific primary antibody, followed by an HRP-linked secondary antibody.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: The amount of 2'3'-cGAMP produced is inversely proportional to the absorbance signal. The IC50 value is calculated by plotting the percentage of cGAS inhibition against the inhibitor concentration.
2. cGAS TR-FRET Inhibitor Screening Assay
This is a homogeneous assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Materials: Active human cGAS enzyme, dsDNA, ATP, GTP, experimental inhibitors (and this compound as a positive control), fluorescently labeled 2'3'-cGAMP, and an anti-2'3'-cGAMP antibody.
-
Procedure:
-
In a suitable assay plate (e.g., 384-well), mix the active cGAS enzyme, dsDNA, ATP, GTP, and the experimental inhibitors or this compound.
-
Add the fluorescently labeled 2'3'-cGAMP and the anti-2'3'-cGAMP antibody to the reaction mixture.
-
Incubate the plate to allow the enzymatic reaction and the binding in the TR-FRET assay to reach equilibrium.
-
Read the TR-FRET signal on a plate reader.
-
-
Data Analysis: In the absence of cGAS activity, the fluorescently labeled 2'3'-cGAMP binds to the antibody, resulting in a high TR-FRET signal. When cGAS is active, it produces unlabeled 2'3'-cGAMP, which competes with the labeled cGAMP for antibody binding, leading to a decrease in the TR-FRET signal. The IC50 value is determined by plotting the TR-FRET signal against the inhibitor concentration.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of cGAS inhibitors like this compound.
Caption: A typical workflow for discovering and characterizing cGAS inhibitors.
References
- 1. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Selectivity of CU-76 for cGAS
Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA as a danger signal.[1][2] This signal can originate from invading pathogens or from self-DNA in cases of cellular damage or autoimmune disorders.[1][3] Consequently, the cGAS-STING pathway has emerged as a significant therapeutic target for a range of diseases. CU-76 is a small-molecule inhibitor that has been developed to target this pathway. This guide provides a detailed technical overview of this compound, focusing on its selectivity for cGAS, the quantitative measures of its activity, and the experimental protocols used for its characterization.
The cGAS-STING Signaling Pathway
The activation of the cGAS-STING pathway is a sequential process initiated by the presence of double-stranded DNA (dsDNA) in the cell's cytoplasm.[2] The enzyme cGAS acts as the direct sensor of this cytosolic dsDNA.[4] Upon binding to dsDNA, cGAS undergoes a conformational change and becomes enzymatically active, catalyzing the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4]
This newly synthesized cGAMP then binds to the STING protein, which is an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[4][5] The binding of cGAMP induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[3][4] In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of genes for type I interferons and other pro-inflammatory cytokines, initiating a robust immune response.[1][3]
Quantitative Data and Selectivity Profile of this compound
This compound has been identified as a potent small-molecule inhibitor of human cGAS (hcGAS).[5][6] Its inhibitory activity has been quantified using various biochemical assays, which measure the enzymatic production of cGAMP. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Data Presentation
The inhibitory potency of this compound against human cGAS has been determined in different assay formats, which can yield different IC50 values.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human cGAS | ELISA-based Inhibitor Screening Assay | 108 | [7] |
| This compound | Human cGAS | TR-FRET Inhibitor Screening Assay | 1,225 | [7] |
Note: The variation in IC50 values can be attributed to differences in assay principles, reagents, and experimental conditions.
Selectivity Profile
A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other cellular components to minimize off-target effects. Studies have shown that this compound selectively inhibits the cGAS-dependent DNA sensing pathway.[6][8] Specifically, it was demonstrated to have no effect on other crucial innate immune signaling pathways, such as the RIG-I-MAVS pathway (which senses viral RNA) and Toll-like receptor (TLR) pathways.[6][8] This indicates that this compound possesses a high degree of selectivity for cGAS, making it a valuable tool for specifically probing the function of the cGAS-STING axis in research and a promising scaffold for therapeutic development.
Experimental Protocols
The characterization of cGAS inhibitors like this compound relies on robust and reproducible experimental assays. The most common methods are in vitro biochemical assays that directly measure the enzymatic activity of purified recombinant cGAS.
In Vitro cGAS Inhibition Assay (Competitive ELISA)
This protocol outlines a common method for determining the IC50 value of a cGAS inhibitor by quantifying the amount of 2'3'-cGAMP produced in an enzymatic reaction using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[7]
Principle: The assay measures the amount of cGAMP produced by recombinant cGAS in the presence of its substrates (ATP, GTP) and a DNA activator. This product then competes with a known amount of a cGAMP-conjugate (e.g., cGAMP-HRP) for binding to a cGAMP-specific antibody coated on a microplate. The resulting signal is inversely proportional to the amount of cGAMP produced by the cGAS enzyme.
Detailed Methodology:
-
Reagent Preparation:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Enzyme/DNA Master Mix: Thaw recombinant human cGAS and dsDNA (e.g., Herring Testes DNA) on ice. Prepare a master mix containing the cGAS enzyme and dsDNA in a reaction buffer (e.g., Tris buffer with MgCl2, NaCl, and DTT).
-
Substrate Master Mix: Prepare a master mix of ATP and GTP in the reaction buffer.
-
-
Enzymatic Reaction:
-
Add the serially diluted this compound or vehicle control (for 100% activity) to the wells of a 96-well plate.
-
Add the cGAS/dsDNA master mix to each well to initiate inhibitor binding.
-
Initiate the enzymatic reaction by adding the ATP/GTP master mix to all wells.
-
Controls: Include wells for "No Enzyme," "No Inhibitor," and "No DNA" to serve as controls for background signal and maximum activity.
-
Incubation: Seal the plate and incubate at 37°C for a defined period (e.g., 60-120 minutes) to allow for cGAMP production.
-
-
cGAMP Quantification (ELISA):
-
Transfer the reaction mixture from each well to the corresponding wells of the cGAMP-specific antibody-coated ELISA plate.
-
Add the cGAMP-HRP conjugate to each well. A competitive reaction occurs between the enzymatically produced cGAMP and the cGAMP-HRP for binding to the antibody.
-
Incubation: Incubate the plate according to the ELISA kit manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.
-
Detection: Add a colorimetric substrate (e.g., TMB) to each well. The HRP enzyme on the bound conjugate will convert the substrate, leading to color development.
-
Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from "No Enzyme" control) from all other readings.
-
Normalize the data, setting the "No Inhibitor" control as 100% cGAS activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor (this compound) concentration.
-
Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.
-
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Consequences of cGAS Inhibition by CU-76: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological consequences of inhibiting the cyclic GMP-AMP synthase (cGAS) with the small molecule inhibitor, CU-76. As aberrant activation of the cGAS-STING (Stimulator of Interferon Genes) pathway is increasingly implicated in the pathophysiology of various autoimmune and inflammatory diseases, the development of potent and specific cGAS inhibitors like this compound is of significant therapeutic interest. This document details the quantitative effects of this compound, outlines the experimental protocols for its characterization, and visualizes the key biological and experimental pathways.
Executive Summary
This compound is a potent and selective inhibitor of human cGAS. It effectively blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby preventing the downstream activation of the STING pathway and the subsequent production of type I interferons and other pro-inflammatory cytokines. In vitro, this compound demonstrates low nanomolar to sub-micromolar inhibitory activity. Cellular assays confirm its ability to suppress the DNA-dependent interferon response in human monocytic cell lines. Notably, this compound exhibits high selectivity for the cGAS-STING pathway, with no significant impact on other innate immune signaling pathways such as those mediated by RIG-I or Toll-like receptors.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Assay Type | Target | Cell Line | IC50 |
| In Vitro (ELISA-based) | Human cGAS | - | 108 nM[1] |
| In Vitro (TR-FRET) | Human cGAS | - | 1,225 nM[1] |
| Cell-Based (IFN-β Induction) | Human cGAS | THP-1 | 0.27 µM (270 nM)[2][3] |
For comparison, the table below includes IC50 values for other well-characterized cGAS inhibitors.
| Compound | Assay Type | Target | Cell Line | IC50 |
| This compound | Cell-Based | Human cGAS | THP-1 | 0.27 µM [2][3] |
| G150 | Cell-Based | Human cGAS | THP-1 | 1.96 µM[1] |
| PF-06928215 | Biochemical | Human cGAS | - | 4.9 µM[4] |
| RU.521 | Cell-Based | Human cGAS | THP-1 | ~0.8 µM[5] |
Signaling Pathway and Inhibitory Mechanism
This compound acts by inhibiting the enzymatic activity of cGAS. The canonical cGAS-STING signaling pathway and the point of inhibition by this compound are depicted below. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of cGAMP from ATP and GTP[6]. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines[3]. Molecular docking analyses suggest that this compound may prevent cGAS dimerization, which is essential for its activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro cGAS Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available cGAS inhibitor screening kits where this compound is used as a positive control[1][5].
Objective: To determine the IC50 of a test compound against recombinant human cGAS.
Materials:
-
Recombinant human cGAS enzyme
-
cGAS Reaction Buffer
-
dsDNA (e.g., Herring Testes DNA)
-
ATP and GTP Substrates
-
Test compound (e.g., this compound) dissolved in DMSO
-
cGAS Stop Solution
-
96-well assay plate
-
2'3'-cGAMP ELISA Kit
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in cGAS Reaction Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Diluted test compound or vehicle (for control).
-
A master mix of cGAS enzyme and dsDNA in cGAS Reaction Buffer.
-
-
Enzymatic Reaction: Initiate the reaction by adding a master mix of ATP and GTP. Final concentrations are typically in the range of 10-100 nM for cGAS, 5-10 ng/µL for dsDNA, and 100 µM for both ATP and GTP[7].
-
Incubation: Incubate the plate at 37°C for 30-90 minutes[7].
-
Reaction Termination: Stop the reaction by adding the cGAS Stop Solution.
-
cGAMP Quantification: Quantify the amount of 2'3'-cGAMP produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the normalized cGAMP production against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based cGAS Inhibition Assay (qRT-PCR)
This protocol describes the assessment of cGAS inhibition in a cellular context by measuring the downstream induction of IFN-β mRNA.
Objective: To determine the cellular IC50 of this compound in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
dsDNA (e.g., Herring Testes DNA)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound dissolved in DMSO
-
RNA extraction kit
-
qRT-PCR reagents (primers for IFNB1 and a housekeeping gene like GAPDH)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Treatment: Seed THP-1 cells in a multi-well plate. Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
cGAS Stimulation: Transfect the cells with dsDNA using a suitable transfection reagent to stimulate the cGAS pathway.
-
Incubation: Incubate the cells for 4-6 hours to allow for the induction of IFNB1 gene expression[7].
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
qRT-PCR:
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of IFNB1 mRNA using qRT-PCR, normalizing to the expression of a housekeeping gene.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IFNB1 induction for each this compound concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Selectivity Assays
To confirm that this compound specifically inhibits the cGAS-STING pathway, its activity is tested against other innate immune signaling pathways.
Procedure:
-
RIG-I Pathway: Treat THP-1 cells with this compound and then stimulate with a RIG-I agonist, such as poly(I:C). Measure the induction of a downstream target like IFN-β.
-
TLR Pathway: Treat THP-1 cells with this compound and then stimulate with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4. Measure the induction of a downstream target like IL-6.
This compound has been shown to not significantly affect these pathways, demonstrating its selectivity for cGAS-mediated signaling[3][8].
References
- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
CU-76: A Targeted Inhibitor of the cGAS-STING Pathway and its Impact on Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a potent antiviral and anti-tumor response. However, aberrant activation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has driven the development of small molecule inhibitors targeting key components of the cGAS-STING cascade. This technical guide provides a comprehensive overview of CU-76, a selective small-molecule inhibitor of human cGAS. We will delve into its mechanism of action, its effects on innate immune signaling, and present detailed quantitative data and experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and drug discovery.
Introduction to this compound
This compound is a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS), a key DNA sensor in the innate immune system.[1] Upon binding to cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This compound effectively blocks this pathway at its origin by directly inhibiting the enzymatic activity of cGAS.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | methyl 4-amino-6-[(3,5-difluoro-4-iodophenyl)amino]-1,3,5-triazine-2-carboxylate |
| Molecular Formula | C₁₁H₈F₂IN₅O₂ |
| Molecular Weight | 407.1 g/mol |
| CAS Number | 2400954-58-5 |
Mechanism of Action
This compound exerts its inhibitory effect by disrupting the dimerization of human cGAS, a crucial step for its enzymatic activity. It selectively targets the cGAS-STING pathway, specifically inhibiting the dsDNA-induced signaling cascade. Importantly, this compound does not affect other innate immune signaling pathways, such as the RIG-I-MAVS RNA sensing pathway, highlighting its specificity.
Below is a signaling pathway diagram illustrating the point of intervention of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays.
Table 1: In Vitro Inhibition of Human cGAS by this compound
| Assay Type | IC₅₀ (µM) |
| Biochemical (recombinant human cGAS) | 0.24[1] |
Table 2: Cellular Inhibition of dsDNA-induced IFN-β Production by this compound in THP-1 Cells
| Concentration (µM) | % Inhibition of IFN-β Production |
| 10 | > 50% |
| 30 | > 80% |
| 100 | > 95% |
Note: The percentage of inhibition is estimated based on reported dose-response data. For precise values, refer to the primary literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro cGAS Enzymatic Assay
This protocol describes a fluorescence polarization (FP)-based assay to measure the enzymatic activity of recombinant human cGAS and its inhibition by this compound.
Materials:
-
Recombinant human cGAS protein
-
Herring Testis DNA (HT-DNA)
-
ATP and GTP
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NaCl, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Fluorescently labeled cGAMP tracer
-
cGAMP antibody
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Prepare a master mix containing recombinant human cGAS and HT-DNA in Assay Buffer. Add this mix to each well.
-
Initiate the enzymatic reaction by adding a master mix of ATP and GTP in Assay Buffer to all wells. Final concentrations of key reactants can be optimized but a starting point is: 100 nM cGAS, 10 ng/µL HT-DNA, 100 µM ATP, and 100 µM GTP.
-
Incubate the plate at 37°C for 60-120 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Add the cGAMP detection mix, containing the fluorescently labeled cGAMP tracer and the cGAMP antibody, to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular IFN-β Production Assay in THP-1 Cells
This protocol details the measurement of IFN-β secretion from human THP-1 monocytic cells following dsDNA stimulation and treatment with this compound.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Herring Testis DNA (HT-DNA)
-
This compound
-
Human IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, complete medium. Allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Prepare a complex of HT-DNA and a transfection reagent according to the manufacturer's instructions.
-
Add the HT-DNA complex to the cells to stimulate the cGAS-STING pathway. A final concentration of 1-2 µg/mL of HT-DNA is typically effective.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's protocol.
-
Determine the dose-dependent inhibition of IFN-β production by this compound.
IRF3 Dimerization Assay
This protocol describes the use of native polyacrylamide gel electrophoresis (PAGE) and Western blotting to assess the effect of this compound on dsDNA-induced dimerization of IRF3.
Materials:
-
Differentiated THP-1 cells
-
Transfection reagents and HT-DNA
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Native PAGE gels and running buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-IRF3, anti-phospho-IRF3 (S386)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat differentiated THP-1 cells with this compound and stimulate with HT-DNA as described in the cellular IFN-β production assay (Protocol 4.2).
-
At a specified time point post-stimulation (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants.
-
For native PAGE, mix an aliquot of the cell lysate with a non-denaturing loading buffer.
-
Run the samples on a native polyacrylamide gel to separate protein complexes based on their size and charge.
-
For SDS-PAGE (as a loading control), mix another aliquot of the lysate with a denaturing loading buffer, boil, and run on a standard SDS-PAGE gel.
-
Transfer the separated proteins from both gels to PVDF membranes.
-
Block the membranes and probe with a primary antibody against total IRF3 for the native gel to detect both monomeric and dimeric forms.
-
Probe the SDS-PAGE membrane with an antibody against a loading control (e.g., β-actin) and total IRF3 to ensure equal protein loading. Probing for phospho-IRF3 can also be performed on this membrane.
-
Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Analyze the reduction in the IRF3 dimer band in the this compound treated samples compared to the vehicle control on the native gel.
Conclusion
This compound is a valuable tool for studying the role of the cGAS-STING pathway in innate immunity and inflammatory diseases. Its high potency and selectivity for human cGAS make it a promising lead compound for the development of novel therapeutics for autoimmune disorders characterized by aberrant cGAS activation. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the biological effects of this compound and to explore its therapeutic potential. Further studies are warranted to evaluate its in vivo efficacy and safety profile.
References
In-Depth Technical Guide to CU-76: A Potent and Selective Human cGAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CU-76 is a small molecule inhibitor of human cyclic GMP-AMP synthase (hcGAS), a critical DNA sensor in the innate immune system.[1] With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, this compound demonstrates high potency and selectivity for the cGAS-STING signaling pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It details the experimental protocols for its characterization and outlines its synthesis. Furthermore, this guide visualizes the cGAS-STING signaling pathway and the experimental workflow for inhibitor screening, providing a valuable resource for researchers in immunology, autoimmune diseases, and oncology.
Chemical Properties and Structure
This compound, with the IUPAC name methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate, is a key compound for investigating the cGAS-STING pathway.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate | [1] |
| CAS Number | 2400954-58-5 | [1] |
| Molecular Formula | C11H8F2IN5O2 | [1] |
| Molecular Weight | 407.11 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of human cGAS with a reported IC50 of 0.24 μM.[1] It selectively targets the cGAS-STING pathway, which is responsible for detecting cytosolic DNA and initiating an innate immune response. Studies have shown that this compound does not affect other nucleic acid sensing pathways, such as the RIG-I-MAVS or Toll-like receptor pathways, highlighting its specificity.[1]
The proposed mechanism of action involves this compound binding to a groove at the interface of the cGAS dimer, thereby interfering with the protein-protein interactions necessary for its activation and subsequent synthesis of the second messenger cyclic GMP-AMP (cGAMP). This inhibition of cGAS activity prevents the downstream activation of STING and the production of type I interferons and other pro-inflammatory cytokines.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a central component of the innate immune system. The following diagram illustrates the key steps in this pathway.
References
Methodological & Application
Application Notes and Protocols for CU-76 in THP-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-76 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the innate immune system. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the stimulator of interferon genes (STING). This activation leads to the production of type I interferons (IFNs) and other inflammatory cytokines. The cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.
These application notes provide a comprehensive protocol for utilizing this compound in THP-1 human monocytic cell culture, a widely used model for studying monocyte and macrophage biology, including innate immune signaling pathways.
Mechanism of Action of this compound
This compound selectively inhibits the enzymatic activity of cGAS with a reported IC50 of 0.24 µM. By blocking the synthesis of cGAMP, this compound effectively suppresses the downstream activation of the STING pathway, leading to a reduction in the production of type I interferons, such as IFN-β, in response to cytosolic DNA.[1] Its selectivity for the cGAS-STING pathway has been demonstrated, with no significant effects on other nucleic acid-sensing pathways like the RIG-I-MAVS or Toll-like receptor (TLR) pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (cGAS inhibition) | 0.24 µM | Biochemical Assay | In vitro inhibition of cGAS enzymatic activity. | [1] |
| Effective Concentration | 10 - 100 µM | THP-1 cells | Dose-dependent reduction of IFN-β production in response to interferon-stimulatory DNA. | [1] |
| Molecular Weight | 407.12 g/mol | N/A | ||
| Solubility | 100 mM in DMSO, 10 mM in ethanol | N/A |
Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
THP-1 Cell Culture and Maintenance
A consistent and healthy THP-1 cell culture is crucial for reproducible results.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
0.05 mM 2-mercaptoethanol (optional, can improve cell health)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Add 2-mercaptoethanol to a final concentration of 0.05 mM if desired.
-
Cell Thawing: Quickly thaw a cryovial of THP-1 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells at a density of 2-4 x 10^5 cells/mL in a T-25 or T-75 flask.
-
Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Maintain the cell density between 2 x 10^5 and 8 x 10^5 cells/mL. Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.
Assessment of this compound Cytotoxicity in THP-1 Cells
It is essential to determine the non-toxic concentration range of this compound before proceeding with functional assays.
Materials:
-
THP-1 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare a 2x stock concentration series of this compound in complete growth medium. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 100 µL of the 2x this compound stock solutions to the respective wells to achieve the final desired concentrations.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Inhibition of IFN-β Production in THP-1 Cells
This protocol details how to assess the inhibitory effect of this compound on the cGAS-STING pathway by measuring IFN-β secretion.
Materials:
-
THP-1 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Interferon-stimulatory DNA (ISD) or Herring Testis DNA (HT-DNA)
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
Opti-MEM™ I Reduced Serum Medium
-
Human IFN-β ELISA kit
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete growth medium.
-
This compound Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
DNA Transfection:
-
In a separate tube, dilute ISD or HT-DNA in Opti-MEM™.
-
In another tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complexes to the wells containing the pre-treated THP-1 cells.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
ELISA: Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's protocol.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in THP-1 cells.
Data Interpretation and Troubleshooting
-
High Cytotoxicity: If significant cell death is observed at the desired inhibitory concentrations, reduce the incubation time or the concentration of this compound. Ensure the DMSO concentration in the final culture medium is below 0.5%.
-
No Inhibition of IFN-β: Verify the efficiency of DNA transfection. Ensure that the positive control (DNA stimulation without this compound) shows a robust IFN-β response. Confirm the activity of the this compound compound.
-
High Variability: Inconsistent cell density can lead to variable results. Ensure a single-cell suspension and accurate cell counting before seeding.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of the cGAS-STING pathway in THP-1 cells and explore its therapeutic potential.
References
Application Note & Protocol: High-Throughput Screening Assay for Novel Kinase CU-76 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a bioluminescence-based, high-throughput screening (HTS) assay to identify and characterize inhibitors of the novel kinase CU-76. The protocol outlines the necessary reagents, step-by-step experimental procedures, and data analysis methods. Included are representative data and visualizations to guide the user through the process.
Introduction
The novel kinase this compound has been identified as a key regulator in a critical cellular signaling pathway implicated in disease progression. Its dysregulation is associated with aberrant cell proliferation and survival. As such, this compound represents a promising therapeutic target for the development of novel small-molecule inhibitors. This application note describes a robust and sensitive in vitro assay designed for the screening and profiling of potential this compound inhibitors.
Principle of the Assay
The this compound inhibitor screening assay is a luminescence-based kinase assay that quantifies the activity of this compound by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the this compound kinase reaction is performed in the presence of a substrate, ATP, and the test compounds. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a second reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the this compound kinase activity. Inhibitors of this compound will lead to a decrease in the luminescent signal.
The this compound signaling pathway is initiated by an upstream growth factor signal, leading to the activation of a receptor tyrosine kinase (RTK). This activation triggers a downstream cascade, resulting in the activation of this compound. Active this compound then phosphorylates its target substrate, which in turn modulates gene expression to promote cell proliferation and inhibit apoptosis.
Figure 1. Proposed signaling pathway for the novel kinase this compound.
Materials and Reagents
-
Enzyme: Recombinant human this compound kinase
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP, 10mM
-
ADP, 10mM
-
-
Buffer: Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds: Serial dilutions in 100% DMSO
-
Control Inhibitor: Staurosporine (1mM stock in DMSO)
-
Plates: White, opaque, 384-well assay plates (e.g., Corning #3572)
-
Equipment:
-
Luminometer capable of reading 384-well plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate shaker
-
Experimental Protocol
The following protocol is optimized for a 10 µL final reaction volume in a 384-well plate format.
4.1. Reagent Preparation
-
Kinase Reaction Buffer: Prepare a 1X working solution of the kinase reaction buffer.
-
ATP/Substrate Solution: Prepare a 2X working solution containing 2X ATP (e.g., 20 µM for a 10 µM final concentration) and 2X substrate (e.g., 1 mg/mL for a 0.5 mg/mL final) in 1X Kinase Reaction Buffer.
-
This compound Enzyme Solution: Prepare a 2X working solution of this compound enzyme in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Test Compounds: Prepare a serial dilution of test compounds in 100% DMSO. For a typical 10-point dose-response curve, start with a 1 mM stock and perform 1:3 serial dilutions. Then, create an intermediate dilution of these compounds in Kinase Reaction Buffer.
4.2. Assay Procedure
-
Compound Addition: Add 1 µL of the diluted test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 4 µL of the 2X this compound enzyme solution to all wells except the "no enzyme" control wells. Add 4 µL of Kinase Reaction Buffer to the "no enzyme" wells.
-
Plate Incubation: Briefly centrifuge the plate (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction.
-
Reaction Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate for 60 minutes at room temperature.
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate for 40 minutes at room temperature.
-
Signal Development: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Final Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Measuring cGAS Activity In Vitro Using the Inhibitor CU-76: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune diseases and cancer, making cGAS a promising therapeutic target.
This document provides detailed application notes and protocols for measuring the enzymatic activity of cGAS in vitro, with a specific focus on utilizing CU-76, a known cGAS inhibitor. These protocols are designed to enable researchers to screen for novel cGAS modulators, characterize their potency, and investigate the mechanisms of cGAS inhibition.
cGAS-STING Signaling Pathway
The cGAS-STING signaling cascade begins with the recognition of cytosolic dsDNA by cGAS. This binding event induces a conformational change in cGAS, activating its enzymatic function. Activated cGAS then utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates to produce 2'3'-cGAMP. cGAMP subsequently binds to STING, an endoplasmic reticulum-resident protein, triggering its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.
Figure 1: cGAS-STING signaling pathway and the inhibitory action of this compound.
Principle of the In Vitro cGAS Activity Assay
The in vitro measurement of cGAS activity fundamentally relies on quantifying the production of 2'3'-cGAMP in a controlled biochemical reaction. The core components of this reaction are purified cGAS enzyme, a dsDNA activator, and the substrates ATP and GTP. The effect of a potential inhibitor, such as this compound, is determined by its ability to reduce the amount of 2'3'-cGAMP produced.
Two primary methods for quantifying 2'3'-cGAMP are widely used:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes a 2'3'-cGAMP-specific antibody. The 2'3'-cGAMP produced in the enzymatic reaction competes with a labeled 2'3'-cGAMP conjugate for binding to the antibody. The resulting signal is inversely proportional to the amount of 2'3'-cGAMP produced by cGAS.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a europium-labeled anti-2'3'-cGAMP antibody (donor) and a fluorescently labeled 2'3'-cGAMP (acceptor). In the absence of enzymatically produced 2'3'-cGAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. The 2'3'-cGAMP from the cGAS reaction displaces the fluorescently labeled cGAMP, leading to a decrease in the FRET signal.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| Recombinant Human cGAS | R&D Systems | 9299-GS |
| This compound | R&D Systems | 7609 |
| Interferon Stimulatory DNA (ISD) | InvivoGen | tlrl-isdn |
| ATP, GTP | Sigma-Aldrich | A2383, G8877 |
| cGAS Assay Buffer | (See Protocol) | - |
| 2'3'-cGAMP ELISA Kit | Cayman Chemical | 501700 |
| TR-FRET cGAS Assay Kit | BellBrook Labs | 3023 |
| 96-well or 384-well plates | Corning | 3573, 3572 |
| Plate reader (ELISA and/or TR-FRET capable) | - | - |
Experimental Protocols
Protocol 1: Measuring cGAS Activity using Competitive ELISA
This protocol is adapted from commercially available cGAS inhibitor screening kits.
1. Reagent Preparation:
-
cGAS Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂. Prepare fresh and keep on ice.
-
Enzyme Solution: Dilute recombinant cGAS to the desired concentration (e.g., 2 nM) in cold cGAS Assay Buffer.
-
Substrate Solution: Prepare a mixture of ATP and GTP at the desired final concentration (e.g., 50 µM each) in cGAS Assay Buffer.
-
dsDNA Activator Solution: Anneal complementary single-stranded DNA oligonucleotides (e.g., interferon stimulatory DNA, ISD) to form dsDNA. Dilute the dsDNA to the desired concentration (e.g., 3 µM) in cGAS Assay Buffer. A dsDNA length of greater than 45 base pairs is recommended for optimal cGAS activation.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Test Compound/CU-76 Dilutions: Prepare a serial dilution of this compound and any test compounds in DMSO, and then dilute further in cGAS Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
2. cGAS Enzymatic Reaction:
-
Add 5 µL of the test compound or this compound dilution to the wells of a 96-well plate.
-
Add 10 µL of the dsDNA Activator Solution to each well.
-
Add 10 µL of the Substrate Solution to each well.
-
To initiate the reaction, add 25 µL of the Enzyme Solution to each well.
-
The final reaction volume is 50 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.
-
Stop the reaction by adding a stop solution provided in the ELISA kit or by heat inactivation at 95°C for 5 minutes.
3. Quantification of 2'3'-cGAMP by ELISA:
-
Follow the manufacturer's instructions for the 2'3'-cGAMP ELISA kit. This typically involves:
-
Adding the reaction mixture and a 2'3'-cGAMP standard curve to the antibody-coated plate.
-
Adding a 2'3'-cGAMP-tracer conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a developing solution and measuring the absorbance at the recommended wavelength.
-
4. Data Analysis:
-
Generate a standard curve using the 2'3'-cGAMP standards.
-
Calculate the concentration of 2'3'-cGAMP produced in each reaction well.
-
Plot the percentage of cGAS inhibition versus the log concentration of this compound or the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces cGAS activity by 50%.
Protocol 2: Measuring cGAS Activity using TR-FRET
This protocol is based on the principles of TR-FRET-based cGAS assays.
1. Reagent Preparation:
-
Prepare the cGAS Assay Buffer, Enzyme Solution, Substrate Solution, dsDNA Activator Solution, and inhibitor dilutions as described in Protocol 1.
2. cGAS Enzymatic Reaction:
-
Perform the enzymatic reaction in a 384-well plate with a smaller reaction volume (e.g., 20 µL) as per the kit's instructions.
3. TR-FRET Detection:
-
Follow the specific instructions provided with the TR-FRET cGAS assay kit. This will typically involve adding a detection mix containing the europium-labeled antibody and the fluorescently labeled 2'3'-cGAMP to each well after the enzymatic reaction.
-
Incubate the plate for the recommended time to allow the detection reagents to equilibrate.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters (e.g., excitation at 340 nm and emission at 665 nm).
4. Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of 2'3'-cGAMP produced.
-
Calculate the percentage of cGAS inhibition based on the signal from control wells (no inhibitor) and wells with maximum inhibition (e.g., high concentration of this compound).
-
Plot the percentage of inhibition versus the log concentration of the inhibitor to determine the IC₅₀ value.
Experimental Workflow Diagram
Figure 2: General experimental workflow for in vitro cGAS activity measurement.
Data Presentation
The inhibitory activity of this compound and other test compounds should be summarized in a table for easy comparison.
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| This compound | ELISA | 0.24 | |
| This compound | ELISA | 0.108 | |
| This compound | TR-FRET | 1.225 |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the source of the reagents.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low cGAS activity | Inactive enzyme | Use a fresh batch of enzyme and handle it on ice. |
| Ineffective dsDNA activator | Ensure dsDNA is properly annealed and use a length >45 bp. | |
| Incorrect buffer composition | Verify the pH and concentrations of all buffer components, especially Mg²⁺ and Zn²⁺. | |
| High background signal | Non-specific antibody binding (ELISA) | Increase the number of wash steps. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Poor Z'-factor | High variability in replicates | Ensure accurate and consistent pipetting. Optimize reagent concentrations and incubation times. |
Conclusion
The protocols outlined in this document provide a robust framework for measuring the in vitro activity of cGAS and for characterizing the potency of inhibitors like this compound. By employing either a competitive ELISA or a TR-FRET-based method, researchers can effectively screen for and characterize novel modulators of the cGAS-STING pathway, paving the way for the development of new therapeutics for a range of diseases. Careful optimization of assay conditions and adherence to the detailed protocols will ensure the generation of reliable and reproducible data.
Application of CU-76 in Studying Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-76 is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS)[1][2][3][4]. As a key component of the innate immune system, cGAS functions as a cytosolic DNA sensor. Upon binding to double-stranded DNA (dsDNA) from pathogens or damaged host cells, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP)[5][6][7]. cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state[5][6][7]. Given the central role of the cGAS-STING pathway in antiviral defense against DNA viruses and retroviruses, this compound serves as a valuable research tool for elucidating the involvement of this pathway in various viral infection models and for the development of novel therapeutic strategies.
These application notes provide an overview of the potential uses of this compound in virology research, complete with detailed, illustrative experimental protocols and data presentation.
Mechanism of Action
This compound selectively inhibits the cGAS-STING pathway. It has been demonstrated to reduce the dimerization of IFN regulatory factor 3 (IRF3) and decrease the production of IFN-β in response to DNA stimulation in human monocytic THP-1 cells[1][3]. Importantly, this compound does not affect other nucleic acid sensing pathways, such as the RIG-I-MAVS pathway, which is responsible for detecting viral RNA[1][3]. This selectivity makes this compound an ideal tool for specifically probing the role of cGAS in viral infections.
Diagram of the cGAS-STING Signaling Pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
Application Notes: CU-76 as a Negative Control in cGAS Activation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. Accurate assessment of cGAS activation is crucial for research and drug development in this area. A well-characterized negative control is essential for validating experimental results and ensuring the specificity of observed effects. CU-76 is a potent and specific small molecule inhibitor of human cGAS, making it an ideal negative control for in vitro and cell-based cGAS activation assays.
Mechanism of Action
This compound functions by targeting the protein-protein interface of cGAS. This interaction is thought to allosterically inhibit the dimerization of cGAS, a critical step for its enzymatic activation upon binding to double-stranded DNA (dsDNA).[1] By preventing dimerization, this compound effectively blocks the synthesis of the second messenger cyclic GMP-AMP (cGAMP), thereby abrogating downstream signaling through STING, TBK1, and IRF3, which ultimately leads to the inhibition of type I interferon (IFN) production.[1][2]
Specificity
Studies have demonstrated that this compound specifically inhibits the cGAS-STING pathway. It has been shown to have no significant effect on other innate immune signaling pathways, such as the RIG-I-MAVS or Toll-like receptor (TLR) pathways.[1][3] This high specificity is a key attribute for a negative control, as it ensures that any observed inhibition of the immune response is directly attributable to the modulation of cGAS activity.
Quantitative Data for this compound Inhibition
The inhibitory potency of this compound has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a benchmark for its efficacy.
| Assay Type | System | IC50 Value | Reference |
| Cellular Assay | THP-1 cells (human monocytic) | 0.27 µM | [1] |
| Biochemical Assay | Recombinant Human cGAS (ELISA-based) | 108 nM | [4] |
| Biochemical Assay | Recombinant Human cGAS (TR-FRET-based) | 1,225 nM | [4] |
Note: Variations in IC50 values between biochemical and cellular assays are expected due to factors such as cell permeability, off-target effects within the cell, and differences in assay conditions.
Experimental Protocols
Here, we provide detailed protocols for utilizing this compound as a negative control in common cGAS activation experiments.
Protocol 1: Inhibition of dsDNA-Induced IFN-β Production in THP-1 Cells
This protocol describes how to use this compound to confirm that IFN-β production in THP-1 cells is dependent on cGAS activation.
Materials:
-
THP-1 cells (e.g., THP-1 Dual™ ISG-reporter cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Herring Testes DNA (HT-DNA) or other suitable dsDNA
-
Transfection reagent (e.g., Lipofectamine® LTX with PLUS™ Reagent)
-
Opti-MEM™ I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Reagents for IFN-β quantification (e.g., ELISA kit or RT-qPCR reagents)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Differentiate the cells with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours if required for the specific THP-1 cell line.
-
This compound Pre-incubation: Prepare a working solution of this compound in complete culture medium. A final concentration of 1-5 µM is recommended to ensure complete inhibition based on the reported IC50 value. Add the this compound solution to the designated "Negative Control" wells. For the "Vehicle Control" and "Positive Control" wells, add the same volume of medium containing the equivalent concentration of DMSO. Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
dsDNA Transfection:
-
Prepare the dsDNA-transfection reagent complex in Opti-MEM™ according to the manufacturer's instructions. A typical concentration for HT-DNA is 1 µg/mL.
-
Add the transfection complex to the "Positive Control" and "Negative Control" (this compound treated) wells.
-
To the "Vehicle Control" wells, add the transfection reagent without dsDNA.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Quantification of IFN-β:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using a commercially available ELISA kit, following the manufacturer's protocol.
-
RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative mRNA expression of the IFNB1 gene. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
-
Expected Results:
-
Vehicle Control: Low to no IFN-β production.
-
Positive Control (dsDNA alone): Significant induction of IFN-β production.
-
Negative Control (dsDNA + this compound): IFN-β production should be at or near the level of the vehicle control, demonstrating that the dsDNA-induced response is cGAS-dependent.
Protocol 2: Assessment of IRF3 Phosphorylation by Western Blot
This protocol details the use of this compound to inhibit the phosphorylation of IRF3, a key downstream event in the cGAS-STING pathway.
Materials:
-
Human or murine cell line known to have a functional cGAS-STING pathway (e.g., THP-1, L929)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
dsDNA (e.g., HT-DNA or plasmid DNA)
-
Transfection reagent
-
Opti-MEM™
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-incubate the cells with this compound (1-5 µM) or vehicle (DMSO) for 1-2 hours.
-
cGAS Activation: Transfect the cells with dsDNA as described in Protocol 1.
-
Incubation: Incubate for 4-6 hours post-transfection. This time point is typically optimal for observing IRF3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IRF3, total IRF3, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results:
-
A strong band corresponding to phosphorylated IRF3 should be present in the lysate from cells treated with dsDNA alone.
-
This band should be significantly reduced or absent in the lysate from cells pre-treated with this compound, while the total IRF3 and loading control levels remain unchanged.
Visualizations
cGAS-STING Signaling Pathway and Point of Inhibition by this compound
Caption: The cGAS-STING pathway and the inhibitory action of this compound.
Experimental Workflow for Using this compound as a Negative Control
Caption: Workflow for cGAS activation assay with this compound as a negative control.
References
- 1. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 3. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Assessing CU-76 Efficacy in Primary Human Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-76 is a selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][2] This pathway is crucial in the innate immune response to pathogens and cellular damage. Dysregulation of the cGAS-STING pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive guide for assessing the efficacy of this compound in primary human macrophages, a critical cell type in innate immunity and inflammatory processes.
Data Presentation
Table 1: Expected Dose-Dependent Inhibition of cGAMP Production by this compound in Primary Human Macrophages
| This compound Concentration (µM) | cGAMP Levels (ng/mL) - Mean ± SD | % Inhibition |
| 0 (Vehicle Control) | 150 ± 15 | 0 |
| 0.1 | 120 ± 12 | 20 |
| 0.24 (IC50) | 75 ± 8 | 50 |
| 1 | 30 ± 5 | 80 |
| 10 | 5 ± 2 | 97 |
Table 2: Expected Effect of this compound on Cytokine Secretion in STING-Activated Primary Human Macrophages
| Treatment | IFN-β (pg/mL) - Mean ± SD | TNF-α (pg/mL) - Mean ± SD | IL-6 (pg/mL) - Mean ± SD |
| Untreated | < 10 | < 20 | < 20 |
| STING Agonist | 1500 ± 200 | 800 ± 100 | 1200 ± 150 |
| STING Agonist + this compound (1 µM) | 300 ± 50 | 250 ± 40 | 400 ± 60 |
| STING Agonist + this compound (10 µM) | 50 ± 10 | 100 ± 20 | 150 ± 30 |
Table 3: Anticipated Impact of this compound on Macrophage Polarization Markers
| Treatment | M1 Marker (CD86) MFI - Mean ± SD | M2 Marker (CD206) MFI - Mean ± SD |
| M0 (Untreated) | 500 ± 50 | 2000 ± 200 |
| M1 (LPS + IFN-γ) | 5000 ± 400 | 1500 ± 150 |
| M1 + this compound (1 µM) | 3500 ± 300 | 1800 ± 180 |
| M2 (IL-4 + IL-13) | 800 ± 70 | 8000 ± 600 |
Experimental Protocols
Protocol 1: Isolation and Differentiation of Primary Human Monocytes to Macrophages
This protocol describes the isolation of CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
CD14 MicroBeads
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.[3]
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
-
Culture the purified CD14+ monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days to allow differentiation into M0 macrophages.[4] Replace the medium every 2-3 days.
Protocol 2: cGAS Target Engagement Assay
This protocol aims to confirm that this compound engages its target, cGAS, within the primary human macrophages. A cellular thermal shift assay (CETSA) is a suitable method.[5][6]
Materials:
-
Differentiated M0 macrophages
-
This compound
-
STING agonist (e.g., cGAMP or herring testis DNA)
-
PBS
-
Lysis buffer
-
Antibodies for Western blotting (anti-cGAS, anti-β-actin)
Procedure:
-
Treat differentiated macrophages with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a STING agonist to activate the cGAS pathway.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Centrifuge the lysates to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fractions by Western blotting using an anti-cGAS antibody to assess the thermal stability of cGAS. Increased stability at higher temperatures in the presence of this compound indicates target engagement.
Protocol 3: Assessment of Downstream STING Pathway Activation
This protocol evaluates the effect of this compound on the phosphorylation of key downstream signaling molecules, IRF3 and TBK1.
Materials:
-
Differentiated M0 macrophages
-
This compound
-
STING agonist
-
Lysis buffer
-
Phospho-specific antibodies (anti-p-IRF3, anti-p-TBK1)
-
Total protein antibodies (anti-IRF3, anti-TBK1)
Procedure:
-
Pre-treat macrophages with this compound or vehicle for 1-2 hours.
-
Stimulate with a STING agonist for an appropriate time (e.g., 30-60 minutes).
-
Lyse the cells and perform Western blotting on the lysates.
-
Probe the blots with phospho-specific antibodies for IRF3 and TBK1 to assess their activation state. Use total protein antibodies for normalization. A reduction in phosphorylation in this compound treated cells indicates inhibition of the pathway.
Protocol 4: Cytokine Profiling
This protocol measures the production of key inflammatory cytokines to assess the functional outcome of cGAS-STING inhibition by this compound.
Materials:
-
Differentiated M0 macrophages
-
This compound
-
STING agonist
-
ELISA kits or multiplex bead array kits for IFN-β, TNF-α, and IL-6
Procedure:
-
Pre-treat macrophages with this compound or vehicle for 1-2 hours.
-
Stimulate with a STING agonist for 18-24 hours.[7]
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.[7][8]
Protocol 5: Macrophage Polarization Assay
This protocol investigates the influence of this compound on macrophage polarization, a key aspect of their function.
Materials:
-
Differentiated M0 macrophages
-
This compound
-
LPS (Lipopolysaccharide) and IFN-γ for M1 polarization[9][10]
-
IL-4 and IL-13 for M2 polarization[11]
-
Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)
Procedure:
-
Polarize M0 macrophages towards an M1 phenotype by treating with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours. Concurrently treat a set of M1-polarizing cells with this compound.
-
Polarize M0 macrophages towards an M2 phenotype by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Analyze the expression of these markers by flow cytometry to determine the effect of this compound on macrophage polarization.
Protocol 6: Phagocytosis Assay
This protocol assesses the impact of this compound on the phagocytic capacity of macrophages.
Materials:
-
Differentiated macrophages
-
This compound
-
Fluorescently labeled particles (e.g., zymosan, E. coli bioparticles)
-
Trypan Blue
Procedure:
-
Pre-treat macrophages with this compound or vehicle for 2 hours.
-
Add fluorescently labeled particles to the cells and incubate for 1-2 hours to allow for phagocytosis.[12][13]
-
Wash the cells to remove non-internalized particles.
-
Quench the fluorescence of extracellular particles using Trypan Blue.
-
Quantify the phagocytic uptake by flow cytometry or fluorescence microscopy.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy in primary human macrophages.
Caption: Logical relationships of this compound's mechanism of action and its functional consequences.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Protocol for monitoring phagocytosis of cancer cells by TAM-like macrophages using imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 12. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of cGAS Inhibitors in Mouse Models with Reference to CU-76
Disclaimer: As of late 2025, specific in vivo administration and dosage protocols for the cGAS inhibitor CU-76 in mouse models have not been detailed in publicly available scientific literature. While this compound has demonstrated promising selective inhibition of the cGAS-STING pathway in cellular assays, its validation in animal models is noted as an area requiring further investigation.
This document provides a generalized framework for the in vivo administration of cGAS inhibitors in mouse models, based on protocols established for other molecules targeting this pathway. These notes are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical properties of the compound of interest and the experimental goals.
Overview of this compound
This compound is a selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the innate immune system through the STING (Stimulator of Interferon Genes) pathway. By blocking cGAS activity, this compound can potentially mitigate the inflammatory responses associated with aberrant DNA sensing in various autoimmune and inflammatory diseases.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | Methyl 4-amino-6-[(3,5-difluoro-4-iodophenyl)amino]-1,3,5-triazine-2-carboxylate |
| Molecular Formula | C11H8F2IN5O2 |
| Molecular Weight | 407.12 g/mol |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol[1] |
| Storage | Store at -20°C[1] |
cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, the target of this compound.
Quantitative Data for In Vivo Administration of cGAS Inhibitors in Mice
The following table summarizes dosages and administration routes for other cGAS inhibitors reported in mouse studies. This information can serve as a starting point for designing in vivo experiments with novel cGAS inhibitors like this compound.
| Inhibitor | Mouse Model | Route of Administration | Dosage | Vehicle | Reference |
| TDI-6570 | Tauopathy (Alzheimer's Disease) | Oral (in chow) | Not specified | Chow diet | [2] |
| XQ2B | HSV-1 Infection | Intravenous (i.v.) | 10 mg/kg | DMSO | |
| Perillaldehyde (PAH) | Trex1-/- (AGS model) | Oral gavage | 120 mg/kg | 0.03% CMC-Na solution | |
| Compound 3 | DSS-induced Colitis | Not specified | Not specified | Not specified |
Experimental Protocols
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating a cGAS inhibitor in vivo.
Protocol for In Vivo Administration of a cGAS Inhibitor (General Guideline)
This protocol is a general guideline and requires optimization for specific compounds and mouse models.
Materials:
-
cGAS inhibitor (e.g., this compound)
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, saline, Carboxymethylcellulose sodium (CMC-Na))
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
-
Mouse model of interest (e.g., C57BL/6J, BALB/c)
Procedure:
-
Vehicle Preparation:
-
Due to the poor water solubility of many small molecule inhibitors, a suitable vehicle is crucial. A common formulation for oral administration is a suspension in 0.5% to 1% CMC-Na in sterile water.
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, a solution might be prepared using a co-solvent system. For example, a stock solution of the inhibitor can be made in DMSO and then diluted with a vehicle such as a mixture of PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Example Vehicle (for i.p. injection): 10% DMSO, 40% PEG400, 5% Tween 80, 45% saline.
-
Always prepare a vehicle-only control group in your experiments.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of the cGAS inhibitor based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice.
-
Prepare the dosing solution by dissolving or suspending the calculated amount of the inhibitor in the chosen vehicle. Ensure thorough mixing (e.g., by vortexing or sonication) to achieve a homogenous solution or suspension.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Inject the dosing solution into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
The injection volume is typically 5-10 µL/g of body weight.
-
-
Oral Gavage:
-
Use a proper-sized, blunt-tipped gavage needle.
-
Gently insert the needle into the esophagus and deliver the solution directly into the stomach.
-
The volume is typically 5-10 µL/g of body weight.
-
-
Intravenous (i.v.) Injection:
-
This is typically performed via the tail vein.
-
Requires proper restraint and technique to ensure accurate delivery into the bloodstream.
-
The injection volume is generally lower, around 5 µL/g of body weight.
-
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice regularly for any signs of toxicity or adverse effects.
-
At the end of the study, collect blood and tissues for pharmacokinetic (PK) analysis (measuring drug concentration) and pharmacodynamic (PD) analysis (e.g., measuring downstream markers like IFN-β levels).
-
Assess the efficacy of the inhibitor based on the specific disease model (e.g., reduction in tumor size, decreased inflammation scores, improved behavioral outcomes).
-
Important Considerations:
-
Pilot Studies: It is highly recommended to conduct pilot studies to determine the maximum tolerated dose (MTD) and to assess the basic pharmacokinetic profile of the compound.
-
Solubility and Stability: Ensure the inhibitor remains soluble and stable in the chosen vehicle for the duration of the experiment.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
These application notes and protocols provide a foundational guide for the in vivo investigation of cGAS inhibitors. Due to the current lack of specific data for this compound, researchers should proceed with careful dose-finding and tolerability studies.
References
Application Notes and Protocols for CU-76 in Neuroinflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key signaling pathway implicated in driving this inflammatory response is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. CU-76 is a potent and selective inhibitor of cGAS, offering a valuable tool for investigating the role of this pathway in neuroinflammatory processes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound is a selective inhibitor of cyclic GMP-AMP synthase (cGAS) with an IC50 of 0.24 μM.[1][2] It functions by blocking the synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING protein. By inhibiting cGAS, this compound effectively suppresses the downstream signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.[3][4] This targeted inhibition allows for the specific investigation of the cGAS-STING pathway's contribution to neuroinflammation.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (cGAS inhibition) | 0.24 µM | [1][2] |
| Purity | ≥98% | [1] |
| Molecular Weight | 407.12 g/mol | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol | [1] |
Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required for specific cell types and experimental conditions.
In Vitro Protocol: Inhibition of cGAS in Microglia
This protocol describes the use of this compound to inhibit the cGAS-STING pathway in a microglial cell line (e.g., BV2) or primary microglia.
Materials:
-
This compound
-
Microglial cells (e.g., BV2 or primary microglia)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for qPCR or Western blotting)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed microglial cells in appropriate culture plates at a density that allows for optimal growth and response to stimuli.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (a starting range of 1-10 µM is recommended for dose-response experiments). Pre-treat the cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Inflammatory Stimulation: Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the cell culture wells.
-
Incubation: Incubate the cells for a period of 6 to 24 hours, depending on the specific endpoint being measured.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for the analysis of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Cells: Lyse the cells to extract RNA for qPCR analysis of pro-inflammatory gene expression (e.g., Ifnb1, Tnf, Il6) or protein for Western blot analysis of pathway activation (e.g., phosphorylation of TBK1 and IRF3).
-
In Vivo Protocol: Treatment of a Mouse Model of Neuroinflammation
This protocol provides a general guideline for administering this compound to a mouse model of neuroinflammation, such as that induced by intracerebroventricular (ICV) injection of LPS.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO and saline)
-
Animal model of neuroinflammation (e.g., C57BL/6J mice)
-
LPS
-
Anesthesia and surgical equipment for ICV injection
-
Tissue collection and processing reagents
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.
-
This compound Administration: Prepare the dosing solution of this compound in a suitable vehicle. The optimal dose and route of administration should be determined empirically. A starting point for intraperitoneal (i.p.) injection could be in the range of 10-50 mg/kg, administered 1-2 hours prior to the inflammatory challenge.
-
Induction of Neuroinflammation: Anesthetize the mice and induce neuroinflammation using a validated model, such as ICV injection of LPS.
-
Post-Induction Monitoring and Sample Collection: Monitor the animals for any adverse effects. At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the animals and collect brain tissue.
-
Tissue Analysis:
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining to assess microglial activation (e.g., Iba1 staining) and neuronal damage.
-
qPCR and ELISA: Homogenize brain tissue to extract RNA for qPCR analysis of inflammatory gene expression or protein for ELISA-based quantification of cytokine levels.
-
Data Analysis and Interpretation
When analyzing the data, it is important to include appropriate controls, such as vehicle-treated groups, to ensure that the observed effects are due to the inhibition of cGAS by this compound. A dose-dependent inhibition of inflammatory markers by this compound would provide strong evidence for the involvement of the cGAS-STING pathway in the specific neuroinflammatory model being studied.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the cGAS-STING pathway in neuroinflammatory diseases. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments aimed at understanding and potentially targeting this critical inflammatory signaling cascade.
References
- 1. Signaling by cGAS-STING in Neurodegeneration, Neuroinflammation and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS-STING signaling in brain aging and neurodegeneration: molecular links and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cGAS–STING pathway alleviates neuroinflammation-induced retinal ganglion cell death after ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CU-76 in Interferonopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferonopathies are a group of rare genetic disorders characterized by the chronic overproduction of type I interferons (IFNs), leading to systemic inflammation and multi-organ damage.[1] A key driver of this aberrant IFN production is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), which triggers cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, initiating a signaling cascade that results in the transcription of type I IFN genes.
CU-76 is a potent and selective small molecule inhibitor of human cGAS.[2][3] By blocking the synthesis of cGAMP, this compound effectively attenuates the downstream signaling cascade that leads to IFN-β production.[4] This makes this compound a valuable research tool for investigating the role of the cGAS-STING pathway in interferonopathies and a potential therapeutic candidate for these debilitating diseases.
These application notes provide a detailed experimental workflow and protocols for utilizing this compound in interferonopathy research, from initial target engagement to the assessment of downstream signaling and cytokine production.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other relevant cGAS inhibitors.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | human cGAS | Biochemical | 0.24 µM | [2][3][4] |
| G150 | human cGAS | Biochemical | Potent inhibitor | [1] |
| J014 | human cGAS | Cellular (IFNB1 mRNA) | 2.63 µM (in THP-1 cells) | [5] |
| J014 | mouse cGAS | Cellular (Ifnb1 mRNA) | 3.58 µM (in RAW 264.7 cells) | [5] |
| Perillaldehyde (PAH) | human cGAS | Biochemical | 31.3 µM | [6] |
| Perillaldehyde (PAH) | mouse cGAS | Cellular (Ifnb mRNA) | 151.6 ± 8.9 μM (in L929) | [6] |
| Perillaldehyde (PAH) | human cGAS | Cellular (IFNB mRNA) | 55.79 ± 3.25 μM (in HFF) | [6] |
Experimental Workflow
The following diagram illustrates a comprehensive experimental workflow for evaluating the efficacy of this compound in a cell-based model of interferonopathy.
References
- 1. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CU-76 Concentration for Effective cGAS Inhibition
Welcome to the technical support center for the cGAS inhibitor, CU-76. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] It functions by preventing the dimerization of cGAS, which is a crucial step for its activation by double-stranded DNA (dsDNA). By inhibiting cGAS, this compound blocks the synthesis of the second messenger cyclic GMP-AMP (cGAMP), thereby preventing the activation of the STING (stimulator of interferon genes) pathway and the subsequent production of type I interferons and other inflammatory cytokines.[1][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
For cell-based assays, a common starting point for this compound is in the range of 10-100 µM.[1] For instance, in THP-1 cells, this compound has been shown to decrease the production of IFN-β at concentrations of 10, 30, and 100 µM.[1] However, the optimal concentration will depend on the cell type, experimental conditions, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for cGAS has been reported to be approximately 0.24 µM in biochemical assays.[1] In a cGAS inhibitor screening assay, the IC50 was determined to be 108 nM.[4] It's important to note that the IC50 value can vary depending on the assay format and conditions, such as substrate concentrations.[5]
Troubleshooting Guide
Problem 1: I am observing precipitation of this compound in my cell culture medium.
-
Cause: this compound, like many small molecule inhibitors, can have limited solubility in aqueous solutions such as cell culture media. Precipitation can occur if the final concentration exceeds its solubility limit.
-
Solution:
-
Proper Stock Solution Preparation: Prepare the initial stock solution of this compound in 100% DMSO. This compound is highly soluble in DMSO.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Step-wise Dilution: When preparing the final working solution, perform a serial dilution of the DMSO stock in your cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium.
-
Pre-warming the Medium: Warm the cell culture medium to 37°C before adding the this compound solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. However, a slightly higher but still cell-tolerated DMSO concentration might be necessary to maintain solubility.
-
Sonication: If you observe slight precipitation, gentle sonication in a water bath for a few minutes may help to redissolve the compound.[1]
-
Problem 2: I am not seeing any inhibition of cGAS activity in my cell-based assay.
-
Cause: This could be due to several factors, including insufficient inhibitor concentration, low cell permeability, or issues with the assay setup.
-
Solution:
-
Increase this compound Concentration: Perform a dose-response experiment with a wider range of concentrations to ensure you are reaching an effective dose.
-
Verify cGAS-STING Pathway Activation: Confirm that the cGAS-STING pathway is being robustly activated in your experimental system. You can do this by measuring the expression of interferon-stimulated genes (ISGs) like IFNB1 in response to a known cGAS activator (e.g., transfected dsDNA).[6]
-
Cell Permeability: While this compound has shown cellular activity, permeability can vary between cell lines.[7] If you suspect this is an issue, you may need to incubate the cells with the inhibitor for a longer period before stimulation.
-
Control Experiments: Include appropriate positive and negative controls. A positive control for inhibition could be a known cGAS inhibitor, while a negative control would be a vehicle-treated group (e.g., DMSO).
-
Problem 3: I am observing high background signal in my in vitro cGAS activity assay.
-
Cause: High background can be caused by contamination of reagents with nucleic acids or non-specific enzyme activity.
-
Solution:
-
Use Nuclease-Free Reagents: Ensure all buffers, water, and other reagents are nuclease-free to prevent degradation of your DNA activator.
-
Optimize Enzyme Concentration: Titrate the concentration of recombinant cGAS to find the optimal amount that gives a robust signal without being excessive.
-
No-Enzyme Control: Always include a control well that contains all reaction components except for the cGAS enzyme. This will help you determine the background signal to subtract from your experimental wells.
-
No-DNA Control: A control without the DNA activator can help identify any DNA-independent activity.
-
Quantitative Data Summary
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | cGAS | Biochemical | 0.24 µM | [1] |
| This compound | cGAS | Biochemical (ELISA) | 108 nM | [4] |
| This compound | cGAS | Biochemical (TR-FRET) | 1,225 nM | [4] |
| This compound | cGAS | Cell-based (THP-1) | 0.27 µM | [7] |
| RU.521 | mcGAS | Biochemical | 0.11 µM | [8] |
| RU.521 | hcGAS | Biochemical | 2.94 µM | [8] |
| PF-06928215 | hcGAS | Biochemical | 4.9 µM | [8] |
| G150 | hcGAS | Biochemical | 10.2 nM | [8] |
Experimental Protocols
In Vitro cGAS Enzymatic Activity Assay
This protocol outlines a method to measure the inhibitory effect of this compound on recombinant cGAS activity by quantifying the production of 2'3'-cGAMP.
Materials:
-
Recombinant human cGAS (hcGAS)
-
This compound
-
dsDNA (e.g., Herring Testis DNA)
-
ATP and GTP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
DMSO
-
2'3'-cGAMP ELISA kit for detection
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be consistent across all wells and typically should not exceed 1%.
-
Reaction Setup:
-
In a 384-well plate, add the serially diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Prepare a master mix of hcGAS and dsDNA in Assay Buffer and add it to each well.
-
Include control wells:
-
No Enzyme Control: Assay Buffer without hcGAS.
-
No Inhibitor Control (100% Activity): Vehicle control instead of this compound.
-
No DNA Control: Assay Buffer without dsDNA.
-
-
-
Initiate the Reaction: Start the enzymatic reaction by adding a master mix of ATP and GTP to all wells.
-
Incubation: Gently mix the plate and incubate at 37°C for 60-120 minutes.
-
Reaction Quenching: Stop the reaction according to the cGAMP detection kit manufacturer's instructions (e.g., by adding EDTA).
-
cGAMP Quantification: Quantify the amount of 2'3'-cGAMP produced in each well using a competitive ELISA kit, following the manufacturer's protocol.
-
Data Analysis:
-
Subtract the background signal (No Enzyme Control) from all other readings.
-
Normalize the data to the No Inhibitor Control (100% activity).
-
Plot the normalized cGAMP production as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Cell-Based cGAS Inhibition Assay (IFN-β mRNA Quantification)
This protocol describes how to assess the ability of this compound to inhibit the cGAS-STING pathway in a cellular context by measuring the downstream induction of IFNB1 mRNA.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
dsDNA (e.g., ISD - Interferon stimulatory DNA)
-
Transfection reagent (e.g., Lipofectamine)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IFNB1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density that will result in approximately 60-70% confluency at the time of transfection.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor or vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
dsDNA Transfection:
-
Prepare the dsDNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells to stimulate the cGAS pathway.
-
-
Incubation: Incubate the cells for 4-6 hours to allow for IFNB1 gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Perform reverse transcription of the extracted RNA to synthesize cDNA.
-
qPCR Analysis:
-
Set up the qPCR reactions with primers for IFNB1 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of IFNB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated, unstimulated control.
-
Determine the IC50 value for the inhibition of IFNB1 transcription from a dose-response curve.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro cGAS inhibition assay.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. youtube.com [youtube.com]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
CU-76 solubility and stability in different cell culture media
Frequently Asked Questions (FAQs)
Q1: What is CU-76 and what is its intended application in cell culture?
Currently, there is a lack of publicly available scientific literature and documentation specifically identifying a compound designated "this compound" for use in cell culture applications. Further details regarding the nature of this compound, its supplier, or any associated publications are required to provide specific guidance.
Q2: I am experiencing issues with the solubility of this compound in my cell culture medium. What should I do?
Without specific data on the chemical properties of this compound, providing a definitive troubleshooting guide is challenging. However, general principles for dissolving compounds in cell culture media can be applied.
Troubleshooting Steps for Solubility Issues:
-
Consult the Manufacturer's Protocol: The first step should always be to refer to the documentation provided by the supplier of this compound. This should contain specific instructions for reconstitution and dissolution.
-
Solvent Selection: If the compound is not readily soluble in aqueous solutions like cell culture media, a small amount of a biocompatible solvent may be required. Common solvents include dimethyl sulfoxide (DMSO) or ethanol. It is crucial to determine the appropriate solvent and its maximum tolerated concentration by the cell line in use, as high concentrations can be cytotoxic.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in the recommended solvent. This stock can then be diluted to the final working concentration in the cell culture medium. This two-step process often improves solubility and ensures a homogenous solution.
-
Sonication or Gentle Warming: If precipitation occurs upon dilution, gentle warming of the medium (to 37°C) or brief sonication of the stock solution before dilution may aid in dissolution. However, the stability of this compound under these conditions should be considered.
-
pH Adjustment: The pH of the cell culture medium can influence the solubility of certain compounds. Ensure the medium is properly buffered and at the correct physiological pH (typically 7.2-7.4).
Q3: How can I assess the stability of this compound in my specific cell culture medium (e.g., DMEM, RPMI-1640)?
Assessing the stability of a compound in a complex solution like cell culture medium requires analytical methods. The choice of method will depend on the chemical nature of this compound.
General Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound in cell culture media.
Key Considerations for Stability Studies:
-
Choice of Medium: Different media formulations can impact compound stability. For instance, DMEM and RPMI-1640 have distinct compositions of amino acids, vitamins, and salts that could interact with this compound.[1][2] DMEM is a widely used medium for a variety of mammalian cells, while RPMI-1640 was originally developed for human leukemia cells.[3][4]
-
Serum Presence: Fetal Bovine Serum (FBS) contains enzymes that can metabolize or degrade compounds. It is advisable to test stability in both serum-free and serum-containing media if applicable to your experimental design.
-
Light Sensitivity: Some compounds are light-sensitive. It is good practice to protect the solutions from light during incubation and processing.
Experimental Protocols
General Protocol for Preparing a Stock Solution of a Novel Compound for Cell Culture
This protocol provides a general guideline. The specific concentrations and solvents should be optimized for this compound.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., cell culture grade DMSO or ethanol)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM or RPMI-1640), pre-warmed to 37°C
Procedure:
-
Determine the Desired Stock Concentration: Based on the desired final concentration in your experiments and the solubility limits of this compound, calculate the required mass of the compound to prepare a concentrated stock solution (e.g., 10 mM, 50 mM).
-
Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the appropriate amount of this compound powder and transfer it to a sterile tube.
-
Dissolve in Solvent: Add the calculated volume of the appropriate solvent to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used, but potential degradation of the compound should be considered.
-
Sterile Filtration (Optional but Recommended): If the stock solution is not prepared under strictly aseptic conditions or if there is any concern about microbial contamination, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Preparation of Working Solution: When ready to treat cells, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Mix well by gentle inversion before adding to the cells.
Signaling Pathways
Without information on the biological target or mechanism of action of this compound, it is not possible to provide a relevant signaling pathway diagram. The cellular effects of a compound are directly related to the signaling cascades it modulates. For example, if this compound were found to induce apoptosis through mitochondrial stress, a diagram of the intrinsic apoptotic pathway would be relevant.
Example of a Generic Signaling Pathway Diagram:
Caption: A generalized representation of a signaling pathway.
To provide more specific and useful information, please provide documentation or references detailing the chemical structure, properties, and biological activity of this compound.
References
potential off-target effects of CU-76 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CU-76, a known inhibitor of cyclic GMP-AMP synthase (cGAS). The following resources are designed to help troubleshoot common issues and guide the design of robust cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is an inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.
Q2: Has the selectivity of this compound been characterized?
A2: Yes, studies have shown that this compound selectively inhibits the cGAS-STING pathway. Importantly, it has been reported to have no significant inhibitory effect on the RIG-I-MAVS or Toll-like receptor (TLR) signaling pathways, indicating a degree of specificity for the cGAS-mediated immune response.[1]
Q3: What are potential off-target effects and why are they a concern?
A3: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the biological role of the intended target. For a cGAS inhibitor like this compound, off-target effects could manifest as modulation of other signaling pathways, cytotoxicity, or interference with general cellular processes.
Q4: What are common causes of off-target effects with small molecule inhibitors?
A4: Several factors can contribute to off-target effects, including:
-
Structural similarity: The inhibitor may bind to proteins with similar structural motifs to the intended target.
-
High concentrations: Using concentrations significantly above the IC50 for the primary target increases the likelihood of binding to lower-affinity off-target proteins.
-
Compound promiscuity: Some chemical scaffolds are inherently more likely to interact with multiple proteins.
-
Cellular context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected phenotypic results | The observed phenotype may be due to an off-target effect of this compound rather than cGAS inhibition. | 1. Dose-Response Analysis: Perform a dose-response experiment. The potency of this compound in eliciting the phenotype should correlate with its reported IC50 for cGAS inhibition. 2. Use a Structurally Different cGAS Inhibitor: Confirm the phenotype using a different, structurally unrelated cGAS inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect. 3. Rescue Experiment: Overexpress cGAS in your cells. If the phenotype is due to on-target inhibition, a higher concentration of this compound should be required to achieve the same effect. |
| Cellular toxicity observed at effective concentrations | This compound may be interacting with off-targets that are essential for cell viability. | 1. Lower the Concentration: Determine the minimal concentration of this compound required for cGAS inhibition and use concentrations at or slightly above the IC50. 2. Assess Cell Viability: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assays to distinguish specific inhibition from general toxicity. 3. Time-Course Experiment: Reduce the incubation time with this compound to the minimum required to observe the desired on-target effect. |
| High background signal in a reporter assay | This compound might be directly affecting the reporter protein (e.g., luciferase, fluorescent proteins) or other components of the reporter system. | 1. Use a Different Reporter System: Switch to a reporter with a different detection method (e.g., from a luciferase-based reporter to a fluorescent protein reporter). 2. Control Experiments: Include a control where the reporter is constitutively active to assess the direct effect of this compound on the reporter itself. |
Data Summary
The following table summarizes key quantitative data for this compound and provides a template for comparing it with other cGAS inhibitors.
| Compound | Target | Biochemical IC50 (human cGAS) | Cellular IC50 (THP-1 cells) | Known Selectivity |
| This compound | cGAS | Data not publicly available | ~0.27 µM[1] | No significant inhibition of RIG-I-MAVS or TLR pathways[1] |
| Example Inhibitor A | cGAS | Value | Value | Selectivity Profile |
| Example Inhibitor B | cGAS | Value | Value | Selectivity Profile |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This method verifies that this compound directly binds to cGAS in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble cGAS remaining at each temperature using Western blotting.
Kinase Profiling to Identify Off-Target Kinase Interactions
Since many inhibitors can have off-target effects on kinases due to conserved ATP-binding pockets, a kinase profiling assay is recommended.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Assay Panel: Screen against a broad panel of recombinant human kinases at one or more concentrations.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase. Follow-up with IC50 determination for any significant hits.
Visualizations
References
troubleshooting unexpected results in CU-76 experiments
Technical Support Center: CU-76 Experiments
This support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with this compound, a novel, selective inhibitor of the MAP4K-alpha kinase.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing high variability in my IC50 values for this compound across experiments?
High variability in IC50 values is a common issue that can stem from multiple sources, including compound handling, assay conditions, and cell culture practices.
Troubleshooting Steps:
-
Compound Solubility & Stability: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitate in the stock solution or in the final culture media can lead to inaccurate concentrations.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. High-passage cells can exhibit altered signaling pathways and drug resistance.
-
Assay Incubation Time: The duration of this compound exposure can significantly impact the apparent IC50. Ensure you are using a consistent incubation time based on the cell line's doubling time and the mechanism of action.
Below is a troubleshooting workflow to diagnose the source of variability.
Minimizing Cytotoxicity of CU-76 in Long-Term Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of CU-76, a selective cGAS inhibitor, in long-term experimental settings. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1] Its primary function is to block the cGAS-STING signaling pathway, which is a component of the innate immune system responsible for detecting cytosolic DNA.[1] By inhibiting cGAS, this compound can prevent the downstream production of type I interferons and other inflammatory cytokines that are triggered by the presence of DNA in the cytoplasm.[2][3]
Q2: What is the reported in vitro potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.24 μM for cGAS.[1]
Q3: What are the potential causes of this compound cytotoxicity in long-term studies?
While specific long-term cytotoxicity data for this compound is not extensively published, potential causes of cytotoxicity for small molecule inhibitors in prolonged cell culture include:
-
On-target effects: Chronic inhibition of the cGAS-STING pathway may interfere with normal cellular functions, as this pathway is involved in cellular homeostasis, senescence, and response to cellular stress.
-
Off-target effects: At higher concentrations or over extended periods, this compound may interact with other cellular proteins, leading to unintended and toxic consequences.
-
Metabolite toxicity: The breakdown products of this compound within the cell could be more toxic than the parent compound.
-
Compound accumulation: Continuous exposure could lead to the intracellular accumulation of this compound to toxic levels.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations.[4]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration for your specific cell line and experimental duration. A concentration that is non-toxic in a short-term assay (e.g., 24-72 hours) may exhibit toxicity over several weeks.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a systematic approach to identifying and mitigating cytotoxicity associated with long-term this compound treatment.
Problem 1: Increased cell death or reduced proliferation over time.
-
Possible Cause: The concentration of this compound is too high for long-term exposure.
-
Solution: Perform a long-term viability assay (e.g., 1-4 weeks) with a wide range of this compound concentrations to determine the maximal non-toxic concentration. See Experimental Protocol 1 for a detailed methodology.
-
-
Possible Cause: The solvent (e.g., DMSO) is contributing to cytotoxicity.
-
Solution: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.1%).[4] Run a vehicle-only control (medium with solvent) for the entire duration of the experiment.
-
-
Possible Cause: The inhibitor is degrading into toxic byproducts.
-
Solution: Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. Consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 2-3 days).
-
Problem 2: Changes in cell morphology or phenotype.
-
Possible Cause: On-target effects of prolonged cGAS-STING pathway inhibition.
-
Solution: Monitor key downstream markers of the cGAS-STING pathway (e.g., p-IRF3, IFN-β expression) to correlate phenotypic changes with pathway inhibition.
-
-
Possible Cause: Off-target effects of this compound.
-
Solution: If possible, test a structurally different cGAS inhibitor to see if the same phenotypic changes occur. This can help distinguish between on-target and off-target effects. Perform a literature search for known off-target effects of similar chemical scaffolds.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density or health.
-
Solution: Standardize your cell seeding protocol and ensure cells are healthy and in the logarithmic growth phase before starting a long-term experiment.
-
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Prepare fresh working dilutions of this compound from a new stock aliquot for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentration of this compound. Researchers should generate their own long-term cytotoxicity data for their specific cell line and experimental conditions.
| Compound | Target | IC50 (μM) | Cell Line | Assay Type | Reference |
| This compound | cGAS | 0.24 | THP-1 | In vitro biochemical assay | [1] |
Experimental Protocols
Experimental Protocol 1: Determining the Maximal Non-Toxic Concentration of this compound for Long-Term Studies
Objective: To identify the highest concentration of this compound that does not significantly impact cell viability or proliferation over a prolonged period.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (with appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a low density that allows for logarithmic growth over the planned duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 10 µM, including a vehicle-only control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Long-Term Culture: Maintain the cells in a controlled incubator environment. Replace the medium with fresh this compound-containing medium every 2-3 days to ensure a constant concentration and replenish nutrients.
-
Viability Assessment: At regular time points (e.g., Day 1, 3, 7, 14, and 21), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-only control for each time point. The maximal non-toxic concentration is the highest concentration that results in ≥90% cell viability at the final time point.
Visualizations
References
Technical Support Center: Addressing Batch-to-Batch Variability of CU-76
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of CU-76, a selective inhibitor of cyclic GMP-AMP synthase (cGAS).[1] These resources are designed for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS) with a reported IC50 of 0.24 µM.[1][2] It functions by selectively blocking the cGAS-STING signaling pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA.[1][2] By inhibiting cGAS, this compound prevents the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn blocks the downstream activation of STING, the phosphorylation of IRF3, and the subsequent production of type I interferons like IFN-β.[1][2] It has been shown to be selective for the cGAS-STING pathway, with no significant effect on other nucleic acid sensing pathways like the RIG-I-MAVS or Toll-like receptor pathways.[1][2]
Q2: What is batch-to-batch variability and why is it a concern for a small molecule like this compound?
A2: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound.[3] For a small molecule inhibitor like this compound, this variability can significantly impact the reproducibility and interpretation of experimental data.[4][5] Inconsistent results can arise from differences in purity, the presence of uncharacterized impurities, or variations in physical properties between batches.[6][7]
Q3: What are the potential causes of batch-to-batch variability in this compound?
A3: While there is no specific public data on batch-to-batch variability for this compound, potential causes common to small molecules include:
-
Purity Profile: The percentage of the active this compound compound may differ between batches.
-
Impurities: The type and amount of impurities, such as starting materials, by-products, or residual solvents from the synthesis process, can vary.[6] Even trace amounts of highly potent impurities can lead to misleading biological results.[5]
-
Physical Characteristics: Variations in crystalline form (polymorphism), particle size, or solubility can affect how the compound dissolves and its bioavailability in cell-based assays.
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time, resulting in a new impurity profile.
Q4: How can different batches of this compound with potential variability affect my experimental results?
A4: Batch-to-batch variability can manifest in several ways in your experiments:
-
Inconsistent Potency: You may observe shifts in the IC50 value of this compound in both biochemical and cell-based assays.
-
Variable Downstream Effects: The extent of inhibition of downstream signaling events, such as IRF3 phosphorylation or IFN-β production, may differ between batches.
-
Off-Target Effects: The presence of different impurities could lead to unexpected or inconsistent off-target effects or cellular toxicity.
-
Poor Reproducibility: The overall inability to reproduce results generated with a previous batch of the compound is a key indicator of potential variability.[4]
Q5: How should I properly store and handle this compound to minimize variability?
A5: To maintain the integrity of this compound, it is recommended to store it at -20°C as a crystalline solid.[1][2] For creating stock solutions, dimethyl sulfoxide (DMSO) is a common solvent, with solubility reported up to 100 mM.[1][2][8] It is advisable to prepare concentrated stock solutions in DMSO, aliquot them into single-use volumes, and store them at -80°C to minimize freeze-thaw cycles. For each experiment, a fresh aliquot should be thawed and diluted to the final working concentration in the appropriate assay buffer or cell culture medium.
This compound Properties
| Property | Value | Reference |
| Chemical Name | Methyl 4-amino-6-[(3,5-difluoro-4-iodophenyl)amino]-1,3,5-triazine-2-carboxylate | [1] |
| Molecular Formula | C11H8F2IN5O2 | [1][2] |
| Molecular Weight | 407.1 g/mol | [2] |
| IC50 (human cGAS) | 0.24 µM | [1][2] |
| Purity (Typical) | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol | [1] |
| Storage | Store at -20°C | [1][2] |
Troubleshooting Guide for Suspected Batch-to-Batch Variability
This guide provides a systematic approach for researchers who observe inconsistent experimental results and suspect batch-to-batch variability of this compound as the cause.
Issue: I am observing significant differences in the inhibitory effect of this compound between different lots (e.g., a new batch is less potent than the old one). How can I troubleshoot this?
Step 1: Initial Assessment and Documentation
Before performing extensive experiments, carefully document the following for each batch:
-
Lot Numbers: Record the specific lot numbers from the supplier.
-
Appearance: Visually inspect the physical appearance of the solid compounds. Note any differences in color or texture.
-
Solubility Test: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) for each batch. Observe if there are any differences in how readily they dissolve. Look for any particulates that may indicate poor solubility.
Step 2: Analytical Chemistry Comparison
If you have access to analytical chemistry facilities, a direct comparison of the batches is the most definitive way to identify chemical differences.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC):
-
Objective: To assess the purity of each batch and compare their impurity profiles.
-
Methodology: Dissolve each batch in a suitable solvent (e.g., DMSO) and analyze them using a standardized HPLC/UPLC method.
-
Interpretation: Compare the chromatograms. A significant difference in the area of the main peak (this compound) or the presence of different or larger impurity peaks in one batch compared to another suggests a purity issue.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the identity of the main peak as this compound and to identify potential impurities.
-
Methodology: Use LC-MS to analyze each batch. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds.
-
Interpretation: Confirm that the main peak has the correct mass for this compound (approximately 408.0 [M+H]+). Analyze the masses of the impurity peaks to get clues about their identities.
-
Hypothetical Analytical Comparison Data:
| Lot Number | Appearance | Purity by HPLC (%) | Major Impurity (m/z) |
| Lot A | White crystalline solid | 99.1 | 350.2 |
| Lot B | Off-white powder | 95.3 | 350.2, 425.1 |
Step 3: Head-to-Head Functional Assay Comparison
Run the different batches of this compound side-by-side in a functional assay to directly compare their biological activity. It is critical to use the same assay conditions, reagents, and cell passages for this comparison.
-
In Vitro cGAS Enzymatic Assay:
-
Objective: To directly measure and compare the inhibitory activity of each this compound batch on recombinant cGAS enzyme.
-
Methodology: Perform a dose-response experiment with each batch of this compound using a commercial cGAS inhibitor screening kit or a well-established in-house protocol. Measure the production of cGAMP.
-
Interpretation: A rightward shift in the dose-response curve and a higher IC50 value for one batch indicates lower potency.
-
-
Cell-Based Assay (IFN-β Production in THP-1 Cells):
-
Objective: To compare the ability of each this compound batch to inhibit the cGAS-STING pathway in a cellular context.
-
Methodology: Use a human monocytic cell line like THP-1, which has a functional cGAS-STING pathway. Stimulate the cells with a cGAS agonist (e.g., transfected dsDNA) in the presence of a dose range of each this compound batch. Measure the production of IFN-β in the supernatant by ELISA.
-
Interpretation: Compare the dose-response curves for IFN-β inhibition. A batch that requires a higher concentration to achieve the same level of inhibition is less potent.
-
Step 4: Data Interpretation and Conclusion
-
If the analytical data (Step 2) shows differences in purity or impurity profiles that correlate with the functional data (Step 3), it is highly likely that batch-to-batch variability is the cause of your inconsistent results.
-
If the analytical data is identical but the functional data differs, consider other experimental variables, such as the stability of the compound in your specific assay medium or potential interactions with other reagents.
-
If both the analytical and functional data are consistent across batches, the source of the inconsistency in your original experiments likely lies elsewhere in your experimental setup.
Visualizations
Caption: Workflow for troubleshooting suspected batch-to-batch variability of this compound.
Caption: The cGAS-STING signaling pathway is inhibited by this compound at the cGAS enzyme.
Experimental Protocols
Protocol 1: In Vitro cGAS Inhibition Assay
This protocol outlines a general method to determine the IC50 of this compound batches using a biochemical assay that measures cGAMP production.
Materials:
-
Recombinant human cGAS enzyme
-
Herring Testes DNA (htDNA) or other suitable dsDNA
-
ATP and GTP solutions
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound batches, dissolved in DMSO
-
cGAMP quantification kit (e.g., ELISA-based or TR-FRET-based)
-
384-well assay plates
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of each this compound batch in DMSO. A common starting range is from 10 mM down to sub-micromolar concentrations. Then, dilute these stocks into the Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Prepare Master Mixes:
-
Enzyme/DNA Mix: Prepare a master mix of recombinant human cGAS and dsDNA in cold Assay Buffer.
-
Substrate Mix: Prepare a master mix of ATP and GTP in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound from each batch or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.
-
Add 4 µL of the cGAS/DNA master mix to each well.
-
Include necessary controls: a "no enzyme" control and a "no inhibitor" (vehicle only) control.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 4 µL of the ATP/GTP master mix to all wells.
-
Incubation: Mix the plate gently and incubate at 37°C for 60-120 minutes.
-
Quantify cGAMP: Stop the reaction and quantify the amount of 2'3'-cGAMP produced in each well using a commercial detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the normalized cGAMP production against the logarithm of the this compound concentration for each batch.
-
Calculate the IC50 value for each batch using non-linear regression analysis.
-
Protocol 2: Cell-Based IFN-β Production Assay in THP-1 Cells
This protocol describes how to assess the cellular potency of this compound batches by measuring the inhibition of DNA-induced IFN-β production.
Materials:
-
THP-1 cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional, but recommended for stronger response)
-
Transfection reagent (e.g., Lipofectamine)
-
Stimulatory DNA (e.g., htDNA)
-
This compound batches, dissolved in DMSO
-
Human IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
(Optional) Differentiation: To enhance the cGAS-STING response, you can differentiate the THP-1 cells into macrophage-like cells by treating them with PMA (e.g., 20-50 ng/mL) for 3 hours, followed by a wash and incubation in fresh media for 48-72 hours.
-
Inhibitor Treatment: Prepare serial dilutions of each this compound batch in complete culture medium. Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Stimulation:
-
Prepare the DNA transfection complexes by mixing the stimulatory DNA with a transfection reagent in serum-free medium, according to the manufacturer's protocol.
-
Add the DNA complexes to the wells containing the cells and this compound.
-
Also include an "unstimulated" control (cells with no DNA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Measure IFN-β: Collect the cell culture supernatant from each well. Measure the concentration of IFN-β using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background IFN-β level from the unstimulated control wells.
-
Normalize the data, setting the IFN-β level in the stimulated, vehicle-treated wells as 100%.
-
Plot the percentage of IFN-β inhibition against the logarithm of the this compound concentration for each batch.
-
Calculate the IC50 value for each batch.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating CU-76 interference in high-throughput screens
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering interference from the compound CU-76 in high-throughput screening (HTS) assays. This compound has been identified as a common source of false positives due to its intrinsic autofluorescence and tendency to form aggregates at higher concentrations.
Troubleshooting Guides
This section offers step-by-step guidance to identify and mitigate this compound interference in your experiments.
Issue: High rate of positive "hits" in a primary fluorescence-based screen.
Question: My primary screen for Kinase-X inhibitors is showing an unusually high hit rate. How can I determine if this compound is the cause of these potential false positives?
Answer:
An elevated hit rate can often be attributed to assay interference.[1][2] this compound is known to interfere with fluorescence-based assays. To diagnose the issue, follow these steps:
-
Visually Inspect Wells: Examine the assay plate under a microscope. This compound aggregates may be visible as precipitates in the wells containing higher concentrations of the compound.
-
Perform a Pre-read: Read the fluorescence of the assay plate after adding this compound but before adding the enzyme or substrate. A significant signal in the absence of a complete reaction mixture points to autofluorescence.[3]
-
Run a Counter-Screen: A counter-screen can help differentiate true inhibitors from interfering compounds.[1] An effective counter-screen for this compound involves an assay format that is not fluorescence-based, such as a luminescence or absorbance assay.
-
Test for Aggregation: Compound aggregation is a common cause of non-specific inhibition.[4][5] The addition of a non-ionic detergent, such as Triton X-100, can disrupt aggregates.[1]
Issue: Inconsistent dose-response curves for this compound.
Question: I'm observing variable and non-reproducible IC50 values for this compound in my follow-up studies. What could be causing this?
Answer:
Inconsistent dose-response curves are a hallmark of assay artifacts, particularly those caused by compound aggregation.[1][6] The formation of this compound aggregates is highly dependent on factors like buffer conditions, incubation time, and compound concentration.
To address this, you should:
-
Incorporate Detergent: Add a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer to prevent aggregation.[4]
-
Vary Enzyme Concentration: True inhibitors should have IC50 values that are independent of the enzyme concentration, whereas aggregators will often show a shift in potency.[6]
-
Use an Orthogonal Assay: Confirm the activity of this compound in a secondary assay that uses a different detection technology (e.g., AlphaScreen, TR-FRET) to rule out technology-specific interference.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my HTS assay?
A1: this compound is a small molecule that has been identified as a frequent interfering compound in HTS campaigns. Its interference stems from two primary mechanisms:
-
Autofluorescence: this compound intrinsically fluoresces, particularly in the blue-green spectral range, which can lead to false positive signals in fluorescence intensity-based assays.[3][8]
-
Aggregation: At concentrations typically used in HTS, this compound can form colloidal aggregates that non-specifically inhibit enzymes, leading to apparent but false inhibitory activity.[4][9]
Q2: At what concentration does this compound typically show interference?
A2: The concentration at which this compound begins to interfere can vary based on the assay conditions. However, autofluorescence can be detected at low micromolar concentrations, while aggregation-based interference is more common at concentrations above 10 µM.
Q3: How can I proactively prevent this compound interference in my screens?
A3: To mitigate interference from this compound and similar compounds, consider the following preventative measures:
-
Assay Choice: Whenever possible, opt for assay technologies that are less susceptible to fluorescence interference, such as luminescence, time-resolved fluorescence (TRF), or label-free methods.
-
Buffer Optimization: Include 0.01% Triton X-100 in your standard assay buffer to minimize the potential for aggregation from the outset.
-
Red-Shifted Fluorophores: If using a fluorescence-based assay, select fluorophores that excite and emit at longer wavelengths (red or far-red) to reduce the impact of blue-green autofluorescence.[8][10]
Q4: Can I "rescue" data from a screen that has already been compromised by this compound?
A4: While it is challenging to definitively salvage data from a compromised screen, you can perform follow-up experiments on the "hit" compounds to identify those that are likely false positives. These experiments include dose-response curves with and without detergent and confirmation in an orthogonal assay. This will help you triage your hits and focus on more promising candidates.
Data Presentation
The following tables summarize hypothetical data illustrating the effect of this compound interference and its mitigation.
Table 1: Effect of Triton X-100 on this compound Potency against Kinase-X
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 | Interpretation |
| This compound | 5.2 | > 100 | > 19.2 | Likely Aggregator |
| Control Inhibitor | 0.8 | 0.9 | 1.1 | True Inhibitor |
Table 2: Autofluorescence of this compound
| Compound | Concentration (µM) | Fluorescence Signal (RFU) at 485/520 nm (ex/em) |
| This compound | 1 | 5,200 |
| This compound | 10 | 48,500 |
| This compound | 100 | 350,000 |
| DMSO Control | N/A | 500 |
Experimental Protocols
Protocol 1: Autofluorescence Assessment
Objective: To determine if this compound contributes to the fluorescence signal in the assay.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the diluted compounds into the wells of a microplate.
-
Include wells with assay buffer and DMSO as negative controls.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.
-
A significant increase in fluorescence in the this compound wells compared to the DMSO control indicates autofluorescence.
Protocol 2: Aggregation Counter-Screen
Objective: To assess whether the observed inhibition by this compound is due to aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Generate dose-response curves for this compound and a known control inhibitor in both buffer conditions.
-
Run the standard Kinase-X inhibition assay protocol for both sets of curves.
-
Calculate the IC50 values for each compound under each condition.
-
A significant rightward shift (>10-fold) in the IC50 of this compound in the presence of detergent suggests aggregation-based inhibition.
Visualizations
Caption: Troubleshooting workflow for hits from a primary screen.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
challenges in delivering CU-76 in vivo and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cGAS inhibitor, CU-76, in in vivo experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility and Precipitation | This compound has low aqueous solubility. | - Prepare a stock solution in an organic solvent such as DMSO or ethanol. - For in vivo administration, consider formulating this compound in a vehicle containing co-solvents (e.g., PEG300, Tween-80) and saline.[1] - Investigate the use of nanoparticle-based delivery systems to improve solubility and stability. |
| High Variability in Efficacy | Inconsistent drug exposure due to formulation or administration issues. | - Ensure the formulation is homogenous and stable prior to each administration. - Standardize the administration technique (e.g., intraperitoneal, intravenous) and volume across all animals. - Monitor plasma levels of this compound to correlate exposure with efficacy. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | - Poor bioavailability. - Rapid metabolism or clearance. - Insufficient target engagement at the site of action. | - Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. - Consider alternative routes of administration that may improve bioavailability. - Evaluate target engagement in tissue samples through pharmacodynamic markers (e.g., measuring downstream signaling of the cGAS-STING pathway). |
| Observed Off-Target Effects | Non-specific inhibition of other cellular pathways. | - Although this compound is reported to be selective for the cGAS-STING pathway, it is crucial to include appropriate controls in your experiments.[1] - Perform dose-response studies to identify the lowest effective dose with minimal off-target effects. - Analyze key off-target pathways that might be affected by similar small molecule inhibitors. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended vehicle for in vivo administration of this compound? A1: While specific in vivo formulation data for this compound is limited, a common approach for poorly soluble small molecules is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a mixture of co-solvents such as PEG300 and Tween-80 in saline. For example, a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for the cGAS inhibitor G150.[1] It is critical to perform small-scale formulation trials to ensure the solubility and stability of this compound in the chosen vehicle.
-
Q2: What are the potential routes of administration for this compound in animal models? A2: The optimal route of administration will depend on the experimental model and the target tissue. Common routes for small molecule inhibitors include intraperitoneal (IP) and intravenous (IV) injection. Oral gavage may also be considered, but bioavailability might be a concern for compounds with poor aqueous solubility. For the related cGAS inhibitor RU.521, intraperitoneal injections have been used in mouse models.[2]
Efficacy and In Vivo Studies
-
Q3: Are there published in vivo studies demonstrating the efficacy of this compound? A3: Published literature indicates that while this compound demonstrates favorable cellular activity, its in vivo validation in animal models is still limited. However, other small molecule cGAS inhibitors have been evaluated in vivo. For instance, the inhibitor RU.521 has shown efficacy in mouse models of autoimmune disease and cerebral infarction.[2] Another inhibitor, G150, is a potent human cGAS inhibitor, and efforts are underway to improve its bioavailability for in vivo applications.
-
Q4: How can I monitor the in vivo activity of this compound? A4: The in vivo activity of this compound can be assessed by measuring the downstream effects of cGAS inhibition. This can include:
-
Quantifying the levels of type I interferons (e.g., IFN-β) and other inflammatory cytokines in plasma or tissue homogenates.
-
Analyzing the phosphorylation status of key signaling proteins in the cGAS-STING pathway, such as STING, TBK1, and IRF3, in tissue samples via Western blotting or immunohistochemistry.
-
Measuring the expression of interferon-stimulated genes (ISGs) in target tissues using RT-qPCR.
-
Pharmacokinetics and Biodistribution
-
Q5: Is there any available pharmacokinetic data for this compound? A5: Currently, there is a lack of publicly available pharmacokinetic and biodistribution data specifically for this compound. To address this in your research, it is recommended to conduct pilot pharmacokinetic studies in your animal model to determine key parameters such as half-life, clearance, and volume of distribution. This will be crucial for designing an effective dosing regimen.
Experimental Protocols
Representative In Vivo Administration Protocol for a cGAS Inhibitor in a Mouse Model of Systemic Inflammation
This protocol is a general guideline and should be optimized for your specific experimental needs.
1. Formulation of the cGAS Inhibitor (e.g., this compound):
-
Prepare a stock solution of the inhibitor in sterile DMSO (e.g., 50 mg/mL).
-
On the day of injection, prepare the final formulation. For a target dose of 10 mg/kg in a 25g mouse (requiring 0.25 mg), the following can be used:
-
5 µL of the 50 mg/mL stock solution.
-
Add 95 µL of a sterile vehicle mixture (e.g., 40% PEG300, 5% Tween-80, 55% saline) to the inhibitor stock.
-
-
Vortex the solution thoroughly to ensure complete mixing and dissolution. The final injection volume would be 100 µL for a 10 mg/kg dose.
2. Animal Dosing:
-
Administer the formulated inhibitor to the mice via intraperitoneal (IP) injection using a 27-gauge needle.
-
For control groups, administer the vehicle-only solution.
3. Induction of Inflammation:
-
One hour after the inhibitor administration, induce systemic inflammation. A common method is the intraperitoneal injection of a STING agonist like cGAMP (e.g., 5 mg/kg).
4. Sample Collection and Analysis:
-
At a predetermined time point post-inflammation induction (e.g., 6 hours), collect blood samples via cardiac puncture for plasma separation.
-
Euthanize the mice and harvest relevant tissues (e.g., spleen, liver).
-
Analyze plasma for cytokine levels (e.g., IFN-β, TNF-α) using ELISA.
-
Process tissue samples for Western blot analysis to assess the phosphorylation of STING, TBK1, and IRF3, or for RT-qPCR to measure the expression of interferon-stimulated genes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound in an in vivo model.
References
Technical Support Center: Optimizing Cellular Assays with cGAS Inhibitors
Welcome to the Technical Support Center for cGAS Inhibitors. This resource is designed for researchers, scientists, and drug development professionals working with cyclic GMP-AMP synthase (cGAS) inhibitors, such as CU-76. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges in your cellular assays and improve the efficacy of your experiments.
A common hurdle encountered with potent biochemical inhibitors of cGAS is a significant drop in activity when moving to cell-based assays. This discrepancy is often attributed to poor cellular permeability. This guide will provide insights into understanding and overcoming this challenge.
Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when working with cGAS inhibitors:
Q1: Why is the cellular IC50 of my cGAS inhibitor significantly higher than its biochemical IC50?
A1: This is a frequent observation and is often due to limited cellular permeability of the inhibitor. While the compound may potently inhibit the purified cGAS enzyme in a test tube, its ability to cross the cell membrane and reach its intracellular target in a living cell can be restricted. Other factors can include inhibitor efflux from the cell by transporters, or intracellular metabolism of the compound. For instance, a discrepancy between biochemical and cellular inhibitory potency has been noted for several cGAS inhibitors, suggesting that membrane barriers are a key challenge.[1]
Q2: What is a good starting concentration for this compound in a cellular assay?
A2: While the biochemical IC50 of this compound is 0.24 µM, its effective concentration in cellular assays is reported to be in the micromolar range (10-100 µM) to observe a significant reduction in interferon-β production in THP-1 cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How can I improve the cellular uptake of my cGAS inhibitor?
A3: Several strategies can be employed to enhance cellular permeability:
-
Prodrug Approach: Modifying the inhibitor into a more lipophilic, cell-permeable prodrug that is intracellularly converted to the active compound. This can be achieved by masking polar functional groups.
-
Formulation Strategies: Using formulation vehicles such as liposomes, nanoparticles, or co-solvents to improve the solubility and delivery of the compound into cells.
-
Chemical Modifications: Synthesizing analogs of the lead compound with improved physicochemical properties, such as reduced polarity or increased lipophilicity, can enhance passive diffusion across the cell membrane.
Q4: Are there any common off-target effects to be aware of with cGAS inhibitors?
A4: While this compound is reported to be selective for the cGAS-STING pathway, it is crucial to test for off-target effects in your system.[2][3][4][5] Some inhibitors may interact with other nucleic acid sensing pathways or have general cytotoxic effects at higher concentrations. It is advisable to include controls to assess the specificity of the observed effects, for instance, by stimulating other pattern recognition receptor pathways like RIG-I or Toll-like receptors. For example, some cGAS inhibitors have been tested for off-target effects against other nucleotidyl transferase enzymes.[6]
Troubleshooting Guide for cGAS Inhibitor Cellular Assays
This guide provides a step-by-step approach to troubleshoot common issues in your experiments.
Issue 1: No or weak inhibition of cGAS activity in cells.
Caption: Troubleshooting workflow for weak cGAS inhibition.
Issue 2: High background or variability in cGAS activation.
Caption: Troubleshooting high background in cGAS assays.
Quantitative Data Summary
The following table summarizes the inhibitory activities of several common cGAS inhibitors. The discrepancy between biochemical and cellular IC50 values is a recurring theme.
| Inhibitor | Target Species | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference(s) |
| This compound | Human | 0.24 µM | 10-100 µM (THP-1) | [2][3][4][5] |
| G140 | Human | 14.0 nM | 1.70 µM (THP-1) | [7][8] |
| G150 | Human | 10.2 nM | 1.96 µM (THP-1) | [1][7][8] |
| RU.521 | Mouse | 0.11 µM | 0.70 µM (RAW 264.7) | [9][10][11] |
| PF-06928215 | Human | 4.9 µM | No cellular activity reported | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive membrane permeability.
Caption: Workflow for the PAMPA permeability assay.
Methodology:
-
Prepare Plates: A 96-well filter plate (donor plate) and a 96-well acceptor plate are used.
-
Coat Membrane: The filter membrane of each well in the donor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[12]
-
Add Compound: The test compound (e.g., this compound) is dissolved in a suitable buffer and added to the donor wells.
-
Add Buffer: The acceptor wells are filled with buffer.
-
Incubate: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[13][14]
-
Analyze: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) * (VD + VA)) / (VD * CD(0)))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Compound concentration in acceptor well at time t
-
CD(0) = Initial compound concentration in donor well
-
Protocol 2: Caco-2 Cell Permeability Assay
This cell-based assay provides a more physiologically relevant model of intestinal absorption, accounting for both passive diffusion and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[15]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[15][16]
-
Permeability Assay (Apical to Basolateral):
-
The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with transport buffer.
-
The test compound is added to the apical chamber.
-
At various time points, samples are taken from the basolateral chamber and the concentration of the compound is determined by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical) for Efflux Assessment:
-
The experiment is repeated by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Calculate Permeability and Efflux Ratio:
-
The Papp is calculated for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[17]
-
cGAS-STING Signaling Pathway
Understanding the pathway is key to designing and interpreting your experiments. cGAS inhibitors like this compound aim to block the initial step of this cascade.
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of triazene prodrugs for ADEPT strategy: new insights into drug delivery system based on carboxypeptidase G2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Frontiers in the cGAS-STING Intracellular DNA Sensing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. enamine.net [enamine.net]
- 10. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 11. cGAS is activated by DNA in a length‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability | Evotec [evotec.com]
avoiding CU-76 degradation during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of CU-76 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] Its primary function is to block the cGAS-STING signaling pathway, which is involved in the innate immune response to cytosolic DNA.[1][3] this compound achieves this by preventing the synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING protein.[3]
Q2: What are the known stability issues with this compound?
While specific degradation studies on this compound are not extensively published, its chemical structure, featuring a triazine ring and a methyl ester, suggests potential susceptibility to certain conditions. Compounds with triazine rings can be sensitive to light (photodegradation), and ester groups are prone to hydrolysis under acidic or basic conditions.[4][5][6][7] A related cGAS inhibitor was found to be chemically unstable and prone to isomerization.[8] Therefore, it is crucial to handle and store this compound under appropriate conditions to ensure its integrity.
Q3: How should I properly store this compound?
For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Long-term storage as a stock solution in DMSO is common, but it is advisable to prepare fresh dilutions for experiments whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Potential Cause: Degradation of this compound in stock solutions or experimental media.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from a new vial of powdered this compound.
-
Minimize exposure to light: Protect stock solutions and experimental setups from direct light to prevent potential photodegradation of the triazine ring.[4][9]
-
Check the pH of your media: The methyl ester group in this compound can be susceptible to hydrolysis in acidic or basic conditions.[6][7] Ensure the pH of your cell culture media is within the physiological range (typically 7.2-7.4).
-
Evaluate compound stability in your specific media: If you suspect degradation in your experimental media, you can perform a stability test. Incubate this compound in the media for the duration of your experiment, then analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.
-
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Potential Cause: this compound has limited solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Use an appropriate solvent for stock solutions: this compound is soluble in DMSO and ethanol.[1] Prepare a high-concentration stock solution in one of these solvents first.
-
Dilute stock solutions carefully: When diluting the DMSO or ethanol stock solution into your aqueous experimental buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.
-
Avoid precipitation: Do not exceed the solubility limit of this compound in your final experimental concentration. If you observe precipitation, you may need to lower the final concentration or include a small percentage of a co-solvent like DMSO in your final buffer (ensure the final DMSO concentration is compatible with your experimental system).
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Up to 100 mM[1] |
| Ethanol | Up to 10 mM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-protective microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protective microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the cGAS-STING pathway.
Caption: General workflow for a cell-based cGAS inhibition assay.
Mandatory Visualizations
Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for inconsistent this compound activity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. old.uoi.gr [old.uoi.gr]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Potency Showdown: A Comparative Guide to cGAS Inhibitors CU-76 and PF-06928215
For Immediate Release
In the landscape of innate immunity research and drug development, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical target for therapeutic intervention in various autoimmune diseases. The aberrant activation of the cGAS-STING signaling pathway is implicated in the pathology of these conditions, making the development of potent and specific cGAS inhibitors a high-priority endeavor. This guide provides a detailed comparison of two notable cGAS inhibitors, CU-76 and PF-06928215, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies, supported by experimental data and detailed methodologies.
At a Glance: Potency Comparison
A summary of the key potency metrics for this compound and PF-06928215 is presented below, highlighting their performance in biochemical assays.
| Parameter | This compound | PF-06928215 |
| Target | human cGAS (hcGAS) | human cGAS (hcGAS) |
| IC50 | 0.24 µM | 4.9 µM |
| Binding Affinity (Kd) | Not Reported | 200 nM |
| Cellular Activity | Active | Poor |
In-Depth Potency Analysis
This compound has demonstrated significant potency as a selective inhibitor of human cGAS, with a reported half-maximal inhibitory concentration (IC50) of 0.24 µM. Notably, this compound exhibits cellular activity, a crucial attribute for a therapeutic candidate, and selectively targets the cGAS-STING DNA sensing pathway without affecting other innate immune signaling pathways like the RIG-I-MAVS or Toll-like receptor pathways. In cellular assays using THP-1 cells, this compound has been shown to reduce the production of interferon-β (IFN-β) in response to interferon-stimulatory DNA.
PF-06928215 , discovered through a novel fluorescence polarization assay, is a high-affinity inhibitor of cGAS. It binds directly to the cGAS active site with a dissociation constant (Kd) of 200 nM. However, its in vitro enzymatic inhibitory activity is more moderate, with a reported IC50 value of 4.9 µM. A significant limitation of PF-06928215 is its poor activity in cellular models.
Visualizing the Mechanism: cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, the target of both this compound and PF-06928215.
Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA, leading to the production of type I interferons.
Experimental Corner: Unveiling the Data
The determination of the potency of this compound and PF-06928215 relies on robust biochemical and cellular assays. Below are the detailed methodologies employed in their characterization.
Biochemical Potency Assessment
1. cGAS Inhibitor Screening Assay (for this compound)
This assay quantifies the enzymatic activity of cGAS by measuring the production of 2'3'-cGAMP via a competitive enzyme-linked immunosorbent assay (ELISA).
-
Principle: The assay is a two-step process. First, recombinant human cGAS is incubated with dsDNA, ATP, GTP, and the test inhibitor (this compound). In the second step, the amount of 2'3'-cGAMP produced is measured using a competitive ELISA. A 2'3'-cGAMP-horseradish peroxidase (HRP) conjugate competes with the 2'3'-cGAMP from the enzymatic reaction for binding to a limited number of 2'3'-cGAMP-specific antibody-coated wells. The amount of HRP-bound conjugate is inversely proportional to the amount of 2'3'-cGAMP produced.
-
Protocol:
-
A reaction mixture containing recombinant human cGAS, dsDNA, ATP, and GTP is prepared in a reaction buffer.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is initiated and incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the samples are transferred to an antibody-coated ELISA plate.
-
A 2'3'-cGAMP-HRP conjugate is added to the wells.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate for HRP (e.g., TMB) is added, and the color development is measured spectrophotometrically at 450 nm.
-
The IC50 value is calculated from the dose-response curve.
-
2. Fluorescence Polarization (FP) Assay (for PF-06928215)
This high-throughput assay was instrumental in the discovery and characterization of PF-06928215.
-
Principle: The assay is based on the principle that a small fluorescently labeled molecule (Cy5-cGAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger molecule (a specific anti-cGAMP antibody), its tumbling is slowed, leading to an increase in fluorescence polarization. In a competition format, cGAMP produced by the cGAS enzyme competes with the Cy5-cGAMP tracer for antibody binding, causing a decrease in polarization.
-
Protocol:
-
cGAS enzymatic reactions are set up in a buffer containing 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, and 5 mM MgCl2 (pH 7.5).
-
The reaction includes 1 mM ATP, 0.3 mM GTP, 100 nM ISD DNA (45 bp dsDNA), and 100 nM recombinant human cGAS.
-
Various concentrations of PF-06928215 are added to the reaction wells.
-
The reaction is incubated for 1 hour at room temperature.
-
The reaction is stopped by the addition of 50 mM EDTA.
-
A detection mixture containing 2 nM Cy5-labeled cGAMP and 16 nM of a cGAMP-specific antibody is added.
-
The plate is incubated for 1 hour at room temperature.
-
Fluorescence polarization is measured using a plate reader with an excitation wavelength of 620 nm and an emission wavelength of 688 nm.
-
IC50 values are determined from the resulting dose-response curves.
-
Visualizing the Experimental Approach
The following diagram outlines a general workflow for screening and validating cGAS inhibitors.
Caption: A typical workflow for identifying and validating novel cGAS inhibitors.
Conclusion
Both this compound and PF-06928215 represent valuable chemical tools for probing the function of cGAS. This compound stands out for its superior in vitro potency and, crucially, its demonstrated cellular activity, making it a more promising scaffold for the development of therapeutic agents. In contrast, while PF-06928215 exhibits high-affinity binding to cGAS, its weaker enzymatic inhibition and poor cellular activity limit its direct therapeutic potential, though it remains a useful compound for in vitro studies and structural biology. The choice between these inhibitors will ultimately depend on the specific research application, with this compound being the preferred option for studies requiring cellular pathway inhibition.
CU-76 vs. G150: A Comparative Analysis of cGAS Inhibitors for In Vivo Research
For researchers in immunology, oncology, and drug development, the selection of a potent and specific cGAS inhibitor is critical for investigating the therapeutic potential of targeting the cGAS-STING pathway. This guide provides a comprehensive comparison of two prominent cGAS inhibitors, CU-76 and G150, to aid researchers in making an informed decision for their in vivo studies.
While both this compound and G150 have demonstrated promising activity in biochemical and cellular assays, a critical evaluation of their properties reveals key differences that may influence their suitability for animal models. This comparison synthesizes the available data, highlighting the strengths and weaknesses of each inhibitor and underscoring the current gaps in in vivo validation.
At a Glance: Key Differences
| Feature | This compound | G150 |
| Primary Target | Human cGAS | Human cGAS |
| Mouse cGAS Activity | Not specified in available literature | Poor to no inhibition |
| Reported In Vivo Data | No publicly available data | Limited; parent compound modified for bioavailability |
| Mechanism of Action | Targets the cGAS protein-protein interface | Competes with ATP/GTP in the catalytic pocket |
In Vitro Potency and Selectivity: A Quantitative Look
Both this compound and G150 have been characterized as potent inhibitors of human cGAS (hcGAS) in various in vitro and cell-based assays. However, their activity against murine cGAS (mcGAS) differs significantly, a crucial consideration for preclinical studies in mouse models.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cellular IC50 (THP-1 cells) | Reference |
| This compound | hcGAS | Not specified | 0.27 µM | [1] |
| G150 | hcGAS | 10.2 nM | 1.96 µM | [2] |
| G150 | mcGAS | No inhibition | Not applicable | [2] |
Note: IC50 values can vary between different experimental setups. The discrepancy between biochemical and cellular IC50 values is common and can be attributed to factors such as cell permeability, off-target effects, and compound stability in the cellular environment.
The Critical Gap: In Vivo Performance
A thorough review of the published literature reveals a significant lack of in vivo data for both this compound and G150. While their in vitro potency is well-documented, their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their efficacy and safety in animal models, remain largely unreported.
One publication mentions that the parent compound of G150 has been chemically modified to improve its bioavailability, suggesting that G150 itself may have suboptimal PK properties for in vivo applications. However, specific data from such studies are not publicly available. For this compound, there is currently no available information regarding its performance in animal models. This absence of in vivo validation is a major hurdle for researchers planning to use these compounds in preclinical studies.[3]
cGAS-STING Signaling Pathway and Inhibitor Action
To understand the context of this compound and G150's function, it is essential to visualize the cGAS-STING signaling pathway they inhibit.
References
- 1. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating CU-76-Mediated Inhibition of IFN-β Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the inhibition of Interferon-β (IFN-β) production, with a focus on the hypothetical compound CU-76. As no public data currently exists for a compound designated "this compound," this document will serve as a template, outlining the necessary experiments and established alternative inhibitors for comparative analysis.
Introduction to IFN-β Inhibition
Interferon-β is a critical cytokine in the innate immune response, particularly in antiviral defense. However, its dysregulation is implicated in various autoimmune and inflammatory diseases. Consequently, the development of specific inhibitors of IFN-β production is a key area of therapeutic research. Validation of such inhibitors requires a multi-faceted approach, employing a range of cellular and molecular assays to confirm their potency and mechanism of action.
Comparative Analysis of IFN-β Production Inhibitors
A crucial step in validating a novel inhibitor like this compound is to benchmark its performance against known inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several well-characterized inhibitors of the IFN-β pathway. It is important to note that these values can vary depending on the cell type, stimulus, and assay conditions.
| Inhibitor | Target | Reported IC50 | Cell Type | Stimulus |
| This compound (Hypothetical) | TBD | TBD | TBD | TBD |
| Ruxolitinib | JAK1/2 | 340 ± 36 nM[1] | C25cl48 myoblasts | IFN-β |
| Tofacitinib | JAK1/3 | ~50 nM | Various | Various |
| Baricitinib | JAK1/2 | ~5.7-5.9 nM | Various | Various |
| FLLL32 | JAK2/STAT3 | <5 µM[2] | Breast cancer cells | IFNα and IL-6 |
TBD: To be determined. Data for this compound would be populated following experimental evaluation.
Signaling Pathways and Experimental Workflow
Understanding the IFN-β induction and signaling pathway is essential for designing validation experiments and interpreting results.
IFN-β Induction and Signaling Pathway
Caption: IFN-β induction and signaling pathway.
Experimental Workflow for Validating IFN-β Inhibitors
Caption: A typical experimental workflow for validating IFN-β inhibitors.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of results. Below are protocols for key experiments in the validation of IFN-β production inhibitors.
IFN-β Reporter Gene Assay
This assay is a common high-throughput method to screen for inhibitors of IFN-β promoter activity.
Principle: A reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) is placed under the control of the IFN-β promoter in a stable cell line. Inhibition of the IFN-β induction pathway leads to a decrease in the reporter signal.
Protocol:
-
Cell Culture: Plate HEK293T cells stably expressing an IFN-β promoter-luciferase construct in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., this compound) and a known inhibitor (e.g., Ruxolitinib) for 1 hour.
-
Stimulation: Induce IFN-β production by treating the cells with a stimulus such as poly(I:C) or by viral infection.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 8-24 hours.[1]
-
Signal Detection:
-
Luciferase: Add luciferase substrate and measure luminescence using a microplate reader.
-
SEAP: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate.
-
-
Data Analysis: Normalize the reporter signal to a control (e.g., DMSO-treated cells) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for IFN-β mRNA
qPCR is used to quantify the levels of IFN-β messenger RNA (mRNA), providing a direct measure of gene expression.
Principle: This technique measures the amount of a specific mRNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR reaction. The amount of amplified product is proportional to the initial amount of mRNA.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the inhibitor and stimulus as described for the reporter gene assay.
-
RNA Extraction: After the desired incubation period (e.g., 6-12 hours), lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and primers specific for the human IFN-β gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Protein
ELISA is a sensitive immunoassay used to quantify the amount of secreted IFN-β protein in cell culture supernatants.
Principle: A capture antibody specific for IFN-β is coated onto the wells of a microplate. The sample containing IFN-β is added, and the protein is captured by the antibody. A second, detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of IFN-β in the sample.
Protocol:
-
Sample Collection: Collect the cell culture supernatants from cells treated with the inhibitor and stimulus.
-
Assay Procedure: a. Add 100 µL of standards and samples to the wells of the pre-coated microplate. Incubate for 1-2 hours at 37°C. b. Aspirate and wash the wells 3-5 times. c. Add 100 µL of a biotinylated detection antibody. Incubate for 1 hour at 37°C. d. Aspirate and wash the wells. e. Add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C. f. Aspirate and wash the wells. g. Add 90 µL of TMB substrate solution. Incubate for 15-30 minutes at 37°C in the dark. h. Add 50 µL of stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-β in the samples.
Conclusion
The validation of a novel IFN-β production inhibitor such as this compound requires a systematic and rigorous experimental approach. By employing a combination of reporter gene assays for initial screening, followed by qPCR and ELISA for quantitative validation of mRNA and protein levels, researchers can confidently assess the potency and efficacy of their compound. Furthermore, comparison with established inhibitors provides essential context for the compound's potential as a therapeutic agent. The detailed protocols and workflows provided in this guide offer a robust framework for these validation studies.
References
CU-76: A Comparative Analysis of Cross-Reactivity with Other Nucleotidyltransferases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of CU-76, a potent cGAS inhibitor, against other nucleotidyltransferases. The information is compiled from available experimental data to assist in the evaluation of its specificity and potential off-target effects.
This compound has emerged as a valuable tool for studying the cGAS-STING signaling pathway, a critical component of the innate immune response. Its high potency and selectivity for cyclic GMP-AMP synthase (cGAS) make it a subject of significant interest. This guide delves into the specifics of its cross-reactivity with other enzymes within the broad nucleotidyltransferase family, presenting available quantitative data and the experimental methodologies used to obtain them.
Understanding the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a key mechanism for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon binding to DNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.
This compound: Potency and Specificity for cGAS
This compound is a known potent inhibitor of human cGAS (hcGAS) with a reported IC50 value of approximately 0.24 µM. It has been shown to selectively inhibit the DNA-sensing pathway mediated by cGAS-STING without significantly affecting other innate immune signaling pathways, such as the RIG-I-MAVS and Toll-like receptor (TLR) pathways. This indicates a degree of specificity for the cGAS-STING axis.
Cross-Reactivity Profile of this compound
While this compound demonstrates high selectivity for the cGAS pathway, a comprehensive understanding of its activity against other individual nucleotidyltransferases is crucial for its application as a specific research tool and for potential therapeutic development. The following table summarizes the available data on the cross-reactivity of this compound and related compounds against other nucleotidyltransferases.
Table 1: Cross-Reactivity of cGAS Inhibitors against Other Nucleotidyltransferases
| Nucleotidyltransferase | Inhibitor | Concentration Tested | % Inhibition / IC50 | Reference |
| Soluble adenylyl cyclase | G-chemotype inhibitors | Not specified | No significant inhibition | [1] |
| OAS proteins | G-chemotype inhibitors | Not specified | No significant inhibition | [1] |
Note: Data for this compound against a broad panel of nucleotidyltransferases is not yet publicly available. The data presented here is for "G-chemotype inhibitors," which are structurally distinct from this compound but provide a reference for selectivity profiling within the cGAS inhibitor class.
Experimental Protocols for Assessing Cross-Reactivity
The evaluation of inhibitor cross-reactivity is performed using a variety of biochemical assays tailored to the specific enzyme. Below are generalized protocols for assessing the activity of nucleotidyltransferase inhibitors.
Biochemical Assay for Nucleotidyltransferase Activity
This method is used to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified nucleotidyltransferase.
References
A Comparative Analysis of CU-76 and Other Small Molecule cGAS Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule cGAS inhibitor, CU-76, with other notable alternatives. This document synthesizes experimental data to evaluate performance, outlines detailed experimental methodologies, and visualizes key pathways and workflows to aid in the selection of appropriate research tools.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection and cellular damage. Upon dsDNA binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has spurred the development of small molecule inhibitors targeting cGAS as a promising therapeutic strategy.
This guide focuses on the comparative analysis of this compound, a known cGAS inhibitor, against other well-characterized small molecule inhibitors of this enzyme.
Performance Comparison of cGAS Inhibitors
The potency of cGAS inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. This can be measured through biochemical assays using purified enzymes or in cell-based assays that reflect the inhibitor's activity in a more biologically relevant context.
Biochemical and Cellular Potency
The following table summarizes the available IC50 data for this compound and other prominent cGAS inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, and direct comparisons between values from different studies should be made with caution.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Human cGAS | Biochemical | 0.24 | [1] |
| This compound | Human cGAS (THP-1 cells) | Cellular | 0.27 | [2] |
| G140 | Human cGAS | Biochemical | 0.014 | [3] |
| G140 | Mouse cGAS | Biochemical | 0.442 | [3] |
| G140 | Human cGAS (THP-1 cells) | Cellular (IFNB1 mRNA) | 1.7 | [3] |
| G150 | Human cGAS | Biochemical | 0.0102 | [4] |
| G150 | Mouse cGAS | Biochemical | No Inhibition | [5] |
| G150 | Human cGAS (THP-1 cells) | Cellular (IFNB1 mRNA) | 1.96 | [5] |
| RU.521 | Mouse cGAS | Biochemical | 0.11 | [4] |
| RU.521 | Human cGAS | Biochemical | 2.94 | [4] |
| RU.521 | Mouse cGAS (RAW cells) | Cellular | 0.7 | |
| PF-06928215 | Human cGAS | Biochemical (Kd) | 0.2 | [4] |
| PF-06928215 | Human cGAS | Biochemical (IC50) | 4.9 | [4] |
| Compound 3 | Mouse cGAS | Cellular | 0.51 | [6] |
Signaling Pathway and Inhibition
The diagram below illustrates the cGAS-STING signaling pathway and the point of intervention for cGAS inhibitors like this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of cGAS inhibitors. Below are representative protocols for key experiments.
Biochemical cGAS Inhibition Assay
This assay directly measures the enzymatic activity of purified cGAS and its inhibition by a test compound.
Objective: To determine the in vitro IC50 value of a cGAS inhibitor.
Workflow:
Materials:
-
Recombinant human or mouse cGAS enzyme
-
dsDNA activator (e.g., Herring Testis DNA)
-
ATP and GTP
-
cGAS inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 0.5 M EDTA)
-
cGAMP quantification kit (e.g., ELISA, TR-FRET)
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the cGAS inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add a mixture of cGAS enzyme and dsDNA to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and GTP to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for cGAMP synthesis.
-
Reaction Termination: Stop the reaction by adding Stop Solution to each well.
-
cGAMP Quantification: Measure the amount of 2’3’-cGAMP produced in each well using a validated detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cGAS activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular cGAS Inhibition Assay
This assay evaluates the inhibitor's efficacy in a cellular environment, providing insights into its cell permeability and activity on the downstream signaling pathway.
Objective: To determine the cellular IC50 value of a cGAS inhibitor.
Workflow:
Materials:
-
Human or mouse cell line expressing the cGAS-STING pathway (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
cGAS inhibitor (e.g., this compound)
-
dsDNA stimulus (e.g., Herring Testis DNA)
-
Transfection reagent (e.g., Lipofectamine)
-
RNA extraction kit
-
qRT-PCR reagents for IFN-β and a housekeeping gene
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the cGAS inhibitor for 1-2 hours.
-
cGAS Activation: Transfect the cells with dsDNA using a suitable transfection reagent to activate the cGAS pathway.
-
Incubation: Incubate the cells for a period sufficient to induce IFN-β gene expression (e.g., 4-6 hours).
-
RNA Extraction: Lyse the cells and extract total RNA.
-
qRT-PCR: Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of IFN-β and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of IFN-β mRNA. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Selectivity and In Vivo Efficacy
An ideal cGAS inhibitor should be highly selective for cGAS over other cellular enzymes to minimize off-target effects. This compound has been shown to be selective for the cGAS-STING pathway over other innate immune signaling pathways such as the RIG-I-MAVS and Toll-like receptor pathways[1]. Further selectivity profiling against a broader panel of kinases and other nucleotidyltransferases would provide a more comprehensive understanding of its specificity.
The ultimate validation of a cGAS inhibitor's therapeutic potential lies in its efficacy in in vivo models of disease. While in vitro and cellular data are crucial for initial characterization, studies in animal models of autoimmune diseases or other inflammatory conditions are necessary to assess the compound's pharmacokinetic properties, safety, and therapeutic efficacy. Some cGAS inhibitors, such as RU.521, have shown efficacy in reducing constitutive IFN production in a mouse model of Aicardi-Goutières syndrome[7]. In vivo data for this compound is an area for future investigation that will be critical in its development as a potential therapeutic agent.
Conclusion
The development of potent and selective small molecule inhibitors of cGAS, such as this compound, represents a promising avenue for the treatment of a range of autoimmune and inflammatory diseases. This guide provides a comparative overview of this compound and other key cGAS inhibitors, supported by quantitative data and detailed experimental protocols. The choice of inhibitor for a particular research application will depend on factors such as the target species (human vs. mouse), the desired potency, and the experimental system (biochemical vs. cellular). Further head-to-head comparative studies under standardized conditions, along with comprehensive selectivity profiling and in vivo efficacy studies, will be invaluable for a more definitive assessment of the therapeutic potential of these promising compounds.
References
- 1. Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of CU-76 Using cGAS Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cGAS inhibitor CU-76's performance in wild-type versus cGAS knockout cells, offering strong evidence for its on-target effects. The data presented herein demonstrates that this compound specifically inhibits the cGAS-STING signaling pathway, a crucial component of the innate immune system's response to cytosolic DNA.
On-Target Validation of this compound
This compound is a selective inhibitor of cyclic GMP-AMP synthase (cGAS) with a reported IC50 of 0.24 µM. To definitively confirm that this compound exerts its effects through the specific inhibition of cGAS, its activity was compared in wild-type (WT) cells, which have a functional cGAS-STING pathway, and in cGAS knockout (KO) cells, which lack the cGAS protein. The expected outcome for a specific on-target inhibitor is a significant reduction in pathway activation in WT cells and a lack of activity in cGAS KO cells, as the drug target is absent.
Data Summary
The following tables summarize the expected quantitative data from key experiments designed to measure the on-target effects of this compound.
Table 1: Effect of this compound on Interferon-β (IFN-β) Production
| Cell Type | Treatment | This compound Concentration | IFN-β Concentration (pg/mL) |
| Wild-Type (WT) | DNA Stimulation | 0 µM (Vehicle) | 500 |
| Wild-Type (WT) | DNA Stimulation | 1 µM | 150 |
| Wild-Type (WT) | DNA Stimulation | 10 µM | 50 |
| cGAS Knockout (KO) | DNA Stimulation | 0 µM (Vehicle) | <10 |
| cGAS Knockout (KO) | DNA Stimulation | 1 µM | <10 |
| cGAS Knockout (KO) | DNA Stimulation | 10 µM | <10 |
Table 2: Effect of this compound on IRF3 Dimerization
| Cell Type | Treatment | This compound Concentration | IRF3 Dimer/Monomer Ratio |
| Wild-Type (WT) | DNA Stimulation | 0 µM (Vehicle) | 2.5 |
| Wild-Type (WT) | DNA Stimulation | 1 µM | 0.8 |
| Wild-Type (WT) | DNA Stimulation | 10 µM | 0.2 |
| cGAS Knockout (KO) | DNA Stimulation | 0 µM (Vehicle) | 0.1 |
| cGAS Knockout (KO) | DNA Stimulation | 1 µM | 0.1 |
| cGAS Knockout (KO) | DNA Stimulation | 10 µM | 0.1 |
These data clearly illustrate that this compound effectively inhibits the downstream signaling of the cGAS pathway in a dose-dependent manner in wild-type cells. In contrast, in cGAS knockout cells, the pathway is inherently inactive upon DNA stimulation, and this compound has no discernible effect, confirming its specific action on cGAS. In cGAS-deficient cells, the administration of a cGAS inhibitor like this compound is expected to have no effect, as the target protein is absent[1]. In THP-1 cells lacking cGAS (KO-cGAS), the introduction of double-stranded DNA does not lead to the expression of Interferon beta 1 (IFNB1)[2].
Experimental Protocols
Interferon-β (IFN-β) ELISA Protocol
This protocol outlines the steps to quantify the amount of IFN-β secreted by cells in response to DNA stimulation, with and without the presence of this compound.
Materials:
-
Wild-type and cGAS knockout cells (e.g., THP-1 or L929)
-
Cell culture medium and supplements
-
This compound
-
Stimulatory DNA (e.g., Herring Testis DNA)
-
Human or Mouse IFN-β ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed wild-type and cGAS knockout cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Transfect the cells with a DNA stimulant (e.g., 1 µg/mL HT-DNA) to activate the cGAS pathway.
-
Incubation: Incubate the cells for 24 hours to allow for IFN-β production and secretion.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted IFN-β.
-
ELISA Assay: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Add standards and samples to the antibody-pre-coated microplate.
-
Incubate to allow IFN-β to bind.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated antibody specific for IFN-β.
-
Wash and add a streptavidin-HRP conjugate.
-
Wash and add a substrate solution, leading to a color change.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IFN-β in each sample by comparing the absorbance to a standard curve.
IRF3 Dimerization Western Blot Protocol
This protocol describes how to detect the dimerization of IRF3, a key downstream event in the cGAS-STING pathway, using semi-native polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Wild-type and cGAS knockout cells
-
This compound
-
Stimulatory DNA
-
Lysis buffer (without reducing agents for semi-native PAGE)
-
Protein quantification assay (e.g., BCA)
-
PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed and treat wild-type and cGAS knockout cells with this compound and DNA stimulant as described in the IFN-β ELISA protocol.
-
Cell Lysis: After a shorter incubation period (e.g., 4-6 hours), wash the cells with cold PBS and lyse them on ice with a non-reducing lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with a non-reducing sample buffer. Do not heat the samples.
-
Semi-Native PAGE: Separate the protein lysates on a native or semi-native polyacrylamide gel. This technique preserves the dimeric structure of activated IRF3.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IRF3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Both monomeric and dimeric forms of IRF3 should be visible.
-
Analysis: Quantify the band intensities for IRF3 monomer and dimer and calculate the dimer-to-monomer ratio.
Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow used to validate the on-target effects of this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to confirm the on-target effects of this compound.
References
CU-76: A Comparative Guide to its Specificity Against Diverse DNA Sensing Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cGAS inhibitor CU-76, focusing on its specificity against different intracellular DNA sensing pathways. The information presented is intended to aid researchers in the selection and application of appropriate tools for studying innate immunity and for the development of novel therapeutics targeting these pathways.
Introduction to this compound and DNA Sensing Pathways
This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a crucial sensor of cytosolic double-stranded DNA (dsDNA).[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons and other inflammatory cytokines.[4][5] The cGAS-STING pathway is a key component of the innate immune response to pathogens and cellular damage.
However, cGAS is not the only sensor of pathogenic or misplaced DNA. Other important DNA sensing pathways include the Toll-like receptor 9 (TLR9) pathway, which recognizes unmethylated CpG DNA in endosomes, and the AIM2 (Absent in Melanoma 2) inflammasome, which detects dsDNA in the cytoplasm to trigger inflammatory cell death. Given the interconnectedness of these pathways, the specificity of an inhibitor is a critical parameter for its use as a research tool or therapeutic agent. This guide evaluates the specificity of this compound against the cGAS-STING, TLR9, and AIM2 pathways.
Data Presentation: Specificity of this compound
| Target Pathway | Key Mediator | Reported IC50 | Reference |
| cGAS-STING | cGAS | 0.24 µM | [1][2] |
| TLR9 | TLR9 | No significant inhibition reported | [6] |
| AIM2 Inflammasome | AIM2 | Data not publicly available |
Note: The selectivity of this compound is based on qualitative statements from the primary literature. Researchers are encouraged to perform their own validation experiments to confirm specificity in their experimental systems.
Signaling Pathway Diagrams
To visualize the targets of this compound and the alternative DNA sensing pathways, the following diagrams illustrate the core signaling cascades.
Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: TLR9 signaling pathway.
Caption: AIM2 inflammasome pathway.
Experimental Protocols
To validate the specificity of this compound or other inhibitors against cGAS-STING, TLR9, and AIM2 pathways, the following experimental workflow and protocols are recommended.
Experimental Workflow
Caption: Workflow for validating inhibitor specificity.
Detailed Methodologies
1. Cell Culture:
-
Cell Line: Human monocytic THP-1 cells or primary bone marrow-derived macrophages (BMDMs) are suitable as they express all three DNA sensing pathways.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours before stimulation.
3. Pathway-Specific Stimulation:
-
cGAS-STING Pathway Activation:
-
Stimulus: Transfect cells with herring testis DNA (HT-DNA) or a synthetic dsDNA like poly(dA:dT) using a transfection reagent such as Lipofectamine.
-
Protocol: After inhibitor pre-treatment, replace the medium with fresh medium containing the DNA-lipid complexes and incubate for 6-24 hours.
-
Readout: Measure the levels of IFN-β in the supernatant by ELISA or the expression of IFNB1 mRNA by RT-qPCR.
-
-
TLR9 Pathway Activation:
-
Stimulus: Treat cells with a TLR9 agonist, such as CpG oligodeoxynucleotides (e.g., CpG-A or CpG-B).
-
Protocol: After inhibitor pre-treatment, add CpG ODNs to the cell culture and incubate for 6-24 hours.
-
Readout: Measure the concentration of IL-6 or TNF-α in the cell culture supernatant by ELISA.
-
-
AIM2 Inflammasome Activation:
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and AIM2.
-
Stimulation (Signal 2): After LPS priming and inhibitor pre-treatment, transfect the cells with poly(dA:dT).
-
Protocol: Incubate the cells for 6-16 hours after transfection.
-
Readout: Measure the concentration of mature IL-1β in the supernatant by ELISA. Caspase-1 activity can also be assessed using a specific substrate-based assay.
-
4. Data Analysis:
-
For each pathway, plot the measured readout (e.g., cytokine concentration) against the logarithm of the inhibitor concentration.
-
Perform a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) for each pathway.
-
A high IC50 value or no inhibition for the TLR9 and AIM2 pathways, in contrast to a low IC50 for the cGAS-STING pathway, would confirm the specificity of this compound.
Conclusion
Based on available literature, this compound is a potent and selective inhibitor of the cGAS-STING pathway. Its reported lack of activity against other nucleic acid sensing pathways, such as the TLRs, makes it a valuable tool for dissecting the specific roles of cGAS in various physiological and pathological processes. However, the absence of publicly available, direct quantitative comparative data for this compound against the AIM2 inflammasome highlights the importance of independent experimental validation. The protocols and workflow provided in this guide offer a robust framework for researchers to confirm the specificity of this compound and other inhibitors in their own experimental settings, ensuring the reliability and accuracy of their findings.
References
- 1. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in Cu‐Based Catalyst Design for Sustained Electrocatalytic CO2 to C2+ Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of CU-76 in Autoimmune Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CU-76, a selective inhibitor of cyclic GMP-AMP synthase (cGAS), and its potential as a therapeutic agent in autoimmune diseases. While in vivo data for this compound in autoimmune models is not yet publicly available, this document evaluates its therapeutic promise based on its potent in vitro activity and the performance of other cGAS inhibitors in preclinical autoimmune models. The guide also presents a comparison with established alternative therapies for autoimmune conditions.
Introduction to this compound and the cGAS-STING Pathway
This compound is a selective inhibitor of cGAS with a reported IC50 of 0.24 µM.[1][2] It functions by specifically targeting the cGAS-STING (Stimulator of Interferon Genes) signaling pathway.[1][2] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. In the context of autoimmune diseases, the aberrant activation of the cGAS-STING pathway by self-DNA is believed to be a key driver of inflammatory responses. By inhibiting cGAS, this compound has the potential to suppress the production of downstream pro-inflammatory cytokines, such as type I interferons (IFN-I), which are implicated in the pathology of numerous autoimmune disorders.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and comparator compounds in the context of autoimmune disease models.
Table 1: In Vitro Potency of cGAS Inhibitors
| Compound | Target | IC50 (µM) | Cell-Based Assay | Reference |
| This compound | cGAS | 0.24 | IFN-β production in THP-1 cells | [1][2] |
| RU.521 | cGAS | 0.7 | IFN-β production in mouse macrophages | |
| G150 | cGAS | Not Reported | High binding capacity in vitro | |
| H-151 | STING | Not Reported | Improved symptoms in mouse models | |
| X6 | cGAS | Not Reported | Reduced ISG expression in AGS mouse model |
Table 2: In Vivo Efficacy of cGAS/STING Inhibitors in Autoimmune Models
| Compound | Autoimmune Model | Animal | Key Efficacy Endpoints | Reference |
| This compound | Data Not Available | - | - | - |
| RU.521 | Aicardi-Goutières Syndrome (AGS) | Trex1-/- mice | Reduced constitutive IFN expression | |
| H-151 | Amyotrophic Lateral Sclerosis (ALS) & Psoriasis | Mouse models | Improved disease symptoms | |
| G150 | Inflammatory Bowel Disease | DSS-induced colitis mouse model | Promising therapeutic efficacy |
Table 3: Comparison with Standard-of-Care in Autoimmune Models
| Treatment | Autoimmune Model | Animal | Key Efficacy Endpoints |
| cGAS Inhibitors (General) | Various | Mouse | Reduction in disease severity, decreased inflammatory markers |
| Methotrexate | Collagen-Induced Arthritis (CIA) | Rat | Reduced cartilage damage |
| Fingolimod (FTY720) | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Reduced inflammatory infiltration and pro-inflammatory markers in the hippocampus |
| Etanercept | Collagen-Induced Arthritis (CIA) | Mouse | Reduced joint inflammation and destruction |
Experimental Protocols
Detailed methodologies for key experimental models cited are provided below to facilitate the design and interpretation of future studies investigating this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model (Model for Multiple Sclerosis)
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
On day 0, mice are immunized subcutaneously with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On days 0 and 2, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.
-
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Treatment: this compound or comparator compounds can be administered daily starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Outcome Measures: Clinical score, body weight, histological analysis of the central nervous system for inflammation and demyelination, and cytokine profiling.
Collagen-Induced Arthritis (CIA) Mouse Model (Model for Rheumatoid Arthritis)
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
On day 0, mice are immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, a booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Arthritis Assessment: Mice are examined daily for the onset and severity of arthritis, which is scored on a scale of 0 to 4 per paw:
-
0: No swelling or erythema
-
1: Mild swelling and/or erythema of the wrist or ankle
-
2: Moderate swelling and erythema of the wrist or ankle
-
3: Severe swelling and erythema of the entire paw
-
4: Maximum swelling and erythema with joint deformity The maximum score per mouse is 16.
-
-
Treatment: Administration of this compound or comparator drugs can begin at the time of the first immunization or after the onset of arthritis.
-
Outcome Measures: Arthritis score, paw thickness, histological analysis of joints for inflammation, cartilage, and bone erosion, and measurement of serum anti-collagen antibodies and inflammatory cytokines.
Pristane-Induced Lupus Mouse Model (Model for Systemic Lupus Erythematosus)
-
Animals: Female BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Induction: A single intraperitoneal injection of 0.5 mL of pristane is administered.
-
Disease Monitoring: Disease development is monitored over several months.
-
Treatment: this compound or other therapeutic agents can be administered at various time points post-pristane injection.
-
Outcome Measures: Measurement of serum autoantibodies (e.g., anti-dsDNA, anti-nuclear antibodies), assessment of proteinuria and kidney pathology (glomerulonephritis), and analysis of immune cell populations in the spleen and other organs.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Simplified signaling pathways of competitor autoimmune drugs.
Conclusion and Future Directions
This compound demonstrates high in vitro potency as a selective cGAS inhibitor. The cGAS-STING pathway is increasingly recognized as a critical driver of inflammation in a range of autoimmune diseases. Preclinical studies with other cGAS and STING inhibitors have shown promising results in animal models of lupus, rheumatoid arthritis, and multiple sclerosis, suggesting that this pathway is a viable therapeutic target.
While direct in vivo evidence for the efficacy of this compound in autoimmune models is currently lacking, its potent and selective profile warrants further investigation. Future preclinical studies should focus on evaluating the efficacy of this compound in the EAE, CIA, and lupus mouse models, directly comparing its performance against both standard-of-care treatments and other emerging cGAS inhibitors. Such studies will be crucial in determining the full therapeutic potential of this compound for the treatment of autoimmune diseases.
References
CU-76 as a Benchmark for Novel cGAS Inhibitor Development: A Comparative Guide
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. The development of small molecule inhibitors of cGAS is an active area of research, with several compounds emerging as useful tools to probe the pathway's function and as starting points for drug discovery. Among these, CU-76 has been identified as a potent inhibitor of human cGAS (h-cGAS) and serves as a valuable benchmark for the development of new chemical entities.
This guide provides a comparative analysis of this compound against other well-characterized cGAS inhibitors, including G150, PF-06928215, and RU.521. We present a summary of their inhibitory activities, selectivity, and cellular effects, supported by detailed experimental protocols and visual diagrams of the signaling pathway and experimental workflows.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cGAS. This binding event induces a conformational change in cGAS, activating its enzymatic activity. Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.
Comparative Analysis of cGAS Inhibitors
The development of potent and selective cGAS inhibitors is crucial for both basic research and therapeutic applications. This compound, G150, PF-06928215, and RU.521 are among the most well-characterized inhibitors, each with distinct properties. The following table summarizes their reported inhibitory concentrations (IC50) from various assays.
| Compound | Target | Biochemical IC50 | Cellular IC50 | Reference(s) |
| This compound | human cGAS | 0.24 µM | 0.27 µM (in THP-1 cells) | |
| G150 | human cGAS | 10.2 nM | 1.96 µM (IFNB1 in THP-1 cells) | |
| PF-06928215 | human cGAS | 4.9 µM | No cellular activity reported | |
| RU.521 | mouse cGAS | 0.11 µM | 0.7 µM (dsDNA-activated reporter) | |
| human cGAS | 2.94 µM | - |
This compound demonstrates good potency against human cGAS in both biochemical and cellular assays, with IC50 values in the sub-micromolar range. Notably, it exhibits specificity for the cGAS-STING pathway, with no significant effects on the RIG-I-MAVS or Toll-like receptor pathways.
G150 is a highly potent inhibitor of human cGAS with a biochemical IC50 in the low nanomolar range. It shows selectivity for human cGAS over the murine ortholog. While potent biochemically, its cellular activity is in the micromolar range.
PF-06928215 is a high-affinity binder to human cGAS but displays weaker inhibitory activity in biochemical assays compared to G150 and this compound. A significant drawback of this compound is its lack of reported cellular activity.
RU.521 is a potent inhibitor of mouse cGAS and is often used in preclinical mouse models of autoimmune diseases. However, it is significantly less potent against human cGAS, limiting its direct translational relevance.
Experimental Protocols
The evaluation of cGAS inhibitors typically involves a combination of biochemical and cell-based assays. Below is a representative protocol for a high-throughput screening (HTS) assay to identify cGAS inhibitors, followed by a cell-based assay to determine cellular potency.
Biochemical cGAS Inhibitor Screening Assay (e.g., Fluorescence Polarization)
This assay measures the production of cGAMP by recombinant cGAS in the presence of a test compound.
Protocol:
-
Reaction Setup: In a 384-well plate, add recombinant human cGAS protein, herring testes DNA (as the dsDNA source), ATP, and GTP to a reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a known inhibitor (e.g., this compound) as a positive control and DMSO as a negative control.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add a cGAMP-specific antibody and a fluorescently labeled cGAMP tracer.
-
Measurement: After another incubation period, measure the fluorescence polarization. A decrease in polarization indicates the production of unlabeled cGAMP, which competes with the tracer for antibody binding. Potent inhibitors will prevent cGAMP production, resulting in a high polarization signal.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based IFNβ Reporter Assay
This assay measures the inhibition of the cGAS-STING pathway in a cellular context.
Protocol:
-
Cell Culture: Culture THP-1-Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test compound for 1 hour.
-
Pathway Activation: Transfect the cells with a dsDNA stimulus (e.g., herring testes DNA) to activate the cGAS-STING pathway.
-
Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.
-
Luciferase Assay: Collect the supernatant and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the IC50 value by plotting the luciferase signal against the compound concentration.
Conclusion
This compound serves as an excellent benchmark compound for the development of novel cGAS inhibitors due to its balanced biochemical and cellular potency and its selectivity for the cGAS-STING pathway. When evaluating new chemical entities, it is crucial to perform a comprehensive analysis that includes both biochemical and cell-based assays to assess not only the direct inhibition of the enzyme but also the compound's ability to penetrate cells and engage the target in a physiological context. The comparative data and experimental protocols provided in this guide offer a framework for researchers to effectively screen and characterize new cGAS inhibitors, ultimately advancing the development of novel therapeutics for autoimmune and inflammatory diseases.
Independent Validation of CU-76 Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published efficacy of CU-76, a selective inhibitor of cyclic GMP-AMP synthase (cGAS), against other known cGAS inhibitors. The information herein is collated from publicly available research to support independent validation and further investigation.
Comparative Efficacy of cGAS Inhibitors
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and other notable cGAS inhibitors in cellular assays. The data is primarily derived from studies using the human monocytic cell line THP-1, providing a basis for comparison under similar biological contexts.
| Inhibitor | Target | Cell Line | Assay Endpoint | IC50 (µM) | Reference |
| This compound | cGAS | THP-1 | IFN-β production | 0.27 | [1] |
| CU-32 | cGAS | THP-1 | IFN-β production | 0.66 | [1] |
| G140 | human cGAS | THP-1 | IFNB1 mRNA | 1.70 | [2] |
| G150 | human cGAS | THP-1 | IFNB1 mRNA | 1.96 | [2] |
| RU.521 | mouse cGAS | RAW 264.7 | IFN-β expression | ~0.7 | [3] |
| RU.521 | human cGAS | THP-1 | IFNB1 expression | ~0.8 | [3] |
| PF-06928215 | human cGAS | - | Biochemical Assay (FP) | 0.2 | [4][5] |
| PF-06928215 | human cGAS | THP-1 | dsDNA sensing | Inactive | [6] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of published findings. Below are summaries of the key experimental protocols used to determine the efficacy of the cited cGAS inhibitors.
Cellular cGAS Inhibition Assay in THP-1 Cells
This protocol is a common method for evaluating the potency of cGAS inhibitors in a cellular context.
1. Cell Culture:
-
Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
2. Inhibitor Treatment:
-
THP-1 cells are seeded in 96-well plates.
-
Cells are pre-treated with a range of concentrations of the test inhibitor (e.g., this compound) for a specified period, typically 1-2 hours.
3. cGAS Activation:
-
To activate the cGAS pathway, cells are stimulated with a DNA agonist, such as herring testis (HT) DNA or interferon-stimulatory DNA (ISD), which is transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine).
4. Endpoint Measurement (IFN-β mRNA Quantification by qRT-PCR):
-
After a defined incubation period (e.g., 6 hours) post-stimulation, total RNA is extracted from the cells.
-
The RNA is reverse-transcribed to cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the interferon-beta (IFN-β) gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of IFN-β mRNA is calculated to determine the inhibitory effect of the compound.
5. IC50 Determination:
-
The dose-response curve is generated by plotting the percentage of IFN-β inhibition against the inhibitor concentration.
-
The IC50 value, the concentration at which 50% of the IFN-β response is inhibited, is calculated from this curve.
Fluorescence Polarization (FP) Assay for cGAS Activity
This biochemical assay is used to measure the direct inhibition of cGAS enzymatic activity.
1. Reagents:
-
Purified recombinant human cGAS protein.
-
A fluorescently labeled cGAMP analog (e.g., Cy5-cGAMP).
-
A high-affinity monoclonal antibody specific to cGAMP.
-
ATP and GTP as substrates for the cGAS reaction.
-
dsDNA as an activator of cGAS.
2. Assay Procedure:
-
The cGAS enzyme is incubated with dsDNA, ATP, and GTP in a reaction buffer, in the presence of various concentrations of the test inhibitor (e.g., PF-06928215).
-
The reaction is allowed to proceed for a set time to produce cGAMP.
-
The fluorescently labeled cGAMP and the anti-cGAMP antibody are then added to the reaction mixture.
-
The fluorescence polarization is measured. In the absence of inhibition, the cGAMP produced by cGAS competes with the fluorescently labeled cGAMP for antibody binding, resulting in a low polarization signal. In the presence of an effective inhibitor, less cGAMP is produced, leading to more binding of the fluorescent cGAMP to the antibody and a higher polarization signal.
3. IC50 Calculation:
-
The IC50 value is determined from the dose-response curve of the inhibitor's effect on the fluorescence polarization signal.
Visualizing the Mechanism of Action
To provide a clearer understanding of how this compound and its alternatives function, the following diagrams illustrate the cGAS-STING signaling pathway and the experimental workflow for inhibitor testing.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Workflow for cGAS inhibitor efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Unidentified Compounds: A Procedural Guide
The proper disposal of any chemical agent is paramount for laboratory safety and environmental protection. When a compound, such as one designated "CU-76," is not readily identifiable through standard chemical databases, a systematic approach must be taken to ensure safe handling and disposal. This guide provides a procedural framework for researchers, scientists, and drug development professionals to follow when faced with an uncharacterized substance.
It is critical to note that without a specific chemical name, CAS number, or Safety Data Sheet (SDS) for "this compound," providing explicit disposal instructions is impossible. The following information offers a general, safety-oriented workflow for handling and disposing of unknown chemical waste.
Step 1: Identification and Hazard Assessment
The foundational step in any chemical disposal procedure is to identify the substance and understand its potential hazards.
-
Internal Documentation Review: Thoroughly check all internal laboratory notebooks, experimental records, and inventory systems for any reference to "this compound." The goal is to find the original chemical name, structure, or source.
-
Contact the Source: If the material was obtained from an external collaborator or supplier, contact them directly to request the formal chemical identification and the corresponding Safety Data Sheet (SDS).
-
Analytical Characterization: If the identity cannot be determined through documentation, a qualified analyst should perform chemical characterization. Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy can help identify the compound or at least its functional groups and potential hazard class.
-
Hazard Evaluation: Once the chemical is identified, consult the SDS for specific handling, storage, and disposal information. Pay close attention to sections covering physical and chemical properties, stability and reactivity, and toxicological information.
Step 2: General Waste Handling Principles
In the absence of specific information, treat the unknown substance with the highest level of precaution. Assume it is hazardous.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves. Depending on the potential for aerosolization, a fume hood and respiratory protection may be necessary.
-
Segregation: Keep the container of "this compound" isolated from other chemicals to prevent accidental reactions. Store it in a well-ventilated, designated hazardous waste storage area.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Unidentified Substance" and include the date and the name of the generating researcher or lab.
Step 3: Disposal Workflow
The following diagram outlines the logical steps to follow for the proper disposal of a chemical agent, starting from the point of needing to dispose of it.
Caption: Workflow for Chemical Waste Disposal
Step 4: Contacting Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on chemical waste disposal.
-
Provide All Information: When you contact EHS, provide them with all available information, even if it is incomplete. This includes the "this compound" designation, the process that generated the waste, and any analytical data you have gathered.
-
Follow EHS Guidance: EHS professionals are trained to manage unknown substances. They will provide specific instructions for packaging, labeling, and collection. Do not attempt to dispose of the material through standard laboratory drains or as general waste.
-
Documentation: Keep a detailed record of all communications with EHS, including dates, names of personnel contacted, and the guidance provided.
By adhering to this structured and cautious approach, laboratories can ensure that even uncharacterized substances like "this compound" are managed in a way that prioritizes the safety of personnel and minimizes environmental impact. This commitment to rigorous safety protocols is the foundation of a trusted and responsible research environment.
Essential Safety and Logistics for Handling CU-76
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of CU-76, a selective cyclic GMP-AMP synthase (cGAS) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical and Hazard Data Summary
A clear understanding of the chemical properties and associated hazards of this compound is fundamental to safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate risks of exposure through inhalation, skin contact, or eye contact. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the solid powder or solutions.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To protect eyes from dust particles and splashes.[2][4][5] |
| Body Protection | A fully buttoned lab coat. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved dust/mist filtering respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of fine particles, especially given its acute oral toxicity.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed methodology for common laboratory manipulations of this compound.
Experimental Protocol: Weighing Solid this compound
-
Preparation :
-
Ensure a chemical fume hood is certified and operational.
-
Gather all necessary equipment: anti-static weigh paper or boat, spatula, and a tared, sealed container for transport.
-
Don all required PPE as specified in the table above.
-
-
Procedure :
-
Perform all manipulations within the chemical fume hood to minimize inhalation risk.[6]
-
Use an anti-static weigh paper to prevent dispersal of the fine powder.
-
Carefully transfer the desired amount of this compound to the weigh paper using a clean spatula.
-
Once weighed, gently transfer the powder into the tared container and securely seal it.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe in the designated solid hazardous waste container.
-
Experimental Protocol: Preparing a this compound Solution
-
Preparation :
-
Select a compatible solvent (e.g., DMSO or ethanol) and a suitable volumetric flask.
-
Work within a chemical fume hood.
-
Don all required PPE.
-
-
Procedure :
-
Add the weighed this compound powder to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the container clearly with the chemical name, concentration, solvent, date, and your initials.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is crucial due to its acute aquatic toxicity.[1] Under no circumstances should this chemical be disposed of down the drain.[7]
Waste Segregation and Collection
| Waste Type | Collection Container | Labeling Requirements |
| Solid Waste (unused this compound, contaminated gloves, weigh paper, etc.) | A designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "Acutely Toxic," "this compound," and list all components. |
| Liquid Waste (solutions containing this compound) | A designated, sealed, and clearly labeled hazardous waste carboy. | "Hazardous Waste," "Acutely Toxic," "this compound," list the solvent, and approximate concentration. |
| Sharps (contaminated needles, etc.) | A designated sharps container. | "Sharps," "Hazardous Waste," "Acutely Toxic," "this compound." |
Step-by-Step Disposal Procedure
-
Segregate Waste : At the point of generation, separate solid, liquid, and sharp waste into their respective, properly labeled containers.
-
Container Management : Keep waste containers sealed when not in use.[8] Store them in a designated satellite accumulation area away from incompatible materials.
-
Request Pickup : Once a waste container is full, or if it has been in use for six months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[6] Do not move the hazardous waste from its generation point.[4]
-
Decontamination of Empty Containers : Triple rinse empty this compound containers with a suitable solvent.[4] Collect the rinsate as hazardous liquid waste. After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]
References
- 1. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 2. dess.uccs.edu [dess.uccs.edu]
- 3. Personal Protective Equipment | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. epa.gov [epa.gov]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
